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  • Product: 4-(Benzyloxy)-5-fluoro-2-methoxyaniline

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Utility of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in Targeted Therapeutics

Executive Summary In the landscape of modern drug discovery, particularly in the development of highly selective Tyrosine Kinase Inhibitors (TKIs) such as EGFR or BTK inhibitors, the architectural precision of intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern drug discovery, particularly in the development of highly selective Tyrosine Kinase Inhibitors (TKIs) such as EGFR or BTK inhibitors, the architectural precision of intermediate building blocks is paramount. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (BFMA) serves as a highly specialized, polyfunctional scaffold. This whitepaper provides an in-depth technical analysis of BFMA, detailing its physicochemical properties, the mechanistic causality behind its structural design, and field-proven, self-validating experimental workflows for its integration into advanced pharmaceutical synthesis.

Structural Causality & Mechanistic Role in Drug Design

As a Senior Application Scientist, I approach molecular building blocks not just as reagents, but as engineered systems. BFMA is designed with four distinct functional domains, each serving a highly specific mechanistic purpose during both synthesis and biological target engagement:

  • Aniline (-NH2) Nucleophile: The primary amine acts as the primary vector for attachment to heteroaryl cores (e.g., pyrimidines or quinolines) via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

  • Benzyloxy (-OBn) Protecting Group: The C4 hydroxyl group is masked as a benzyl ether. Causality: The -OBn group is completely orthogonal to the basic and nucleophilic conditions required for aniline coupling. It provides steric bulk during early synthetic steps and is later cleanly cleaved via catalytic hydrogenolysis under neutral conditions to reveal the reactive phenol for subsequent alkylation.

  • Fluorine (-F) Modulator: Positioned at C5, the highly electronegative fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the adjacent groups and modulating the overall lipophilicity of the molecule. Biologically, it acts as a metabolic blocker, preventing CYP450-mediated oxidation at this vulnerable position[1].

  • Methoxy (-OMe) Anchor: The C2 methoxy group provides a conformational lock. When integrated into a final TKI, the oxygen atom often engages in critical intramolecular hydrogen bonding or dictates the dihedral angle of the aniline ring relative to the kinase hinge-binding core, ensuring optimal target affinity.

FunctionalLogic BFMA 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline Core Scaffold NH2 Aniline (-NH2) Nucleophilic coupling site BFMA->NH2 SNAr / Buchwald OBn Benzyloxy (-OBn) Orthogonal phenol protection BFMA->OBn Pd/C Hydrogenolysis F Fluorine (-F) Metabolic oxidation blocker BFMA->F Inductive pKa shift OMe Methoxy (-OMe) Conformational anchor BFMA->OMe Steric locking

Functional group logic and reactivity profile of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline.

Physicochemical Profiling

Understanding the quantitative parameters of BFMA is critical for predicting its behavior in biphasic reaction mixtures and chromatographic purification. Analogous to similar fluoro-methoxy anilines, BFMA is sparingly soluble in water but exhibits excellent solubility in polar aprotic solvents (DMF, DMSO) and moderate polarity organics (ethyl acetate, dichloromethane)[1].

Table 1: Quantitative Physicochemical Data

ParameterValueAnalytical Significance
Chemical Formula C14H14FNO2Confirms elemental composition.
Molecular Weight 247.26 g/mol [2]Used for precise stoichiometric calculations.
Exact Mass 247.1008 Da[2]Target mass for High-Resolution Mass Spectrometry (HRMS).
H-Bond Donors 1 (-NH2)Dictates hydrogen bonding capacity in protic solvents.
H-Bond Acceptors 3 (N, O, O)Influences target binding and solubility.
Topological Polar Surface Area 44.5 Ų[2]Predicts membrane permeability in final drug derivatives.
Physical State Solid (Crystalline)Facilitates isolation via recrystallization.
Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every synthetic transformation includes an integrated analytical checkpoint to guarantee that causality aligns with empirical results.

Protocol A: Chemoselective N-Arylation (Buchwald-Hartwig Coupling)

This step links the BFMA intermediate to a halogenated heterocyclic core.

  • Step 1: Reaction Setup: In an oven-dried Schlenk flask under argon, combine BFMA (1.0 equiv), the target heteroaryl chloride (1.05 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Step 2: Causality of Reagents:

    • Why Xantphos? Its wide bite angle accelerates reductive elimination and suppresses competitive C-O bond cleavage at the methoxy or benzyloxy sites.

    • Why Cs2CO3? A mild, non-nucleophilic base is required to prevent the premature cleavage of the benzyl ether, which would occur with stronger bases like NaOtBu.

  • Step 3: Execution: Heat the mixture to 95°C for 12 hours.

  • Step 4: Self-Validating Checkpoint: Analyze an aliquot via LC-MS. The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows the total disappearance of the m/z 248.1 [M+H]+ peak (free BFMA) and the emergence of the coupled product mass.

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

Once the core is assembled, the benzyl group must be removed to expose the C4-phenol for the attachment of solubilizing tails (e.g., piperazine derivatives).

  • Step 1: Reaction Setup: Dissolve the coupled intermediate in a 1:1 mixture of Methanol/Ethyl Acetate. Add 10% Pd/C (10% w/w).

  • Step 2: Causality of Reagents:

    • Why 1 atm H2? The benzyl ether is highly susceptible to cleavage by Pd-catalyzed hydrogenation. However, the C-F bond is at risk of hydrodefluorination under aggressive conditions. Maintaining a strict 1 atm hydrogen balloon pressure ensures chemoselective O-debenzylation without defluorinating the aromatic ring.

  • Step 3: Execution: Purge the flask with H2 gas three times, then stir vigorously at room temperature for 4-6 hours.

  • Step 4: Self-Validating Checkpoint: Filter through Celite and analyze via 1H-NMR. The deprotection is validated by the complete disappearance of the characteristic benzyl -CH2- singlet at ~5.1 ppm and the aromatic multiplet at 7.3-7.5 ppm.

Workflow S1 Step 1: N-Arylation (Pd2(dba)3, Xantphos, Cs2CO3) V1 Checkpoint 1: LC-MS Confirm [M+H]+, check for unreacted amine S1->V1 S2 Step 2: O-Debenzylation (10% Pd/C, H2 1 atm, MeOH) V1->S2 Purity >95% V2 Checkpoint 2: 1H-NMR Disappearance of -CH2- (5.1 ppm) S2->V2 S3 Step 3: Phenol Alkylation (R-Cl, K2CO3, DMF) V2->S3 Complete deprotection Final Final Kinase Inhibitor Target Compound S3->Final

Self-validating synthetic workflow for TKI development using the BFMA intermediate.

Safety and Handling Directives

Because BFMA is a highly active fluorinated aniline derivative, it must be handled with stringent safety protocols. Analogous nitro- and fluoro-anilines are known to pose significant health risks if mishandled[1].

  • Toxicity: Prolonged exposure may cause irritation, allergic skin reactions, and potential hepatotoxic/nephrotoxic effects[1].

  • PPE Requirements: Operations must be conducted in a certified fume hood. Operators must wear nitrile gloves (double-gloving recommended during weighing), splash goggles, and a chemically resistant lab coat.

  • Disposal: Halogenated aromatic amines must be segregated into specific hazardous waste streams and incinerated according to local environmental regulations.

References
  • PubChem. "2-[2-(3-Fluorophenoxy)ethoxy]aniline | C14H14FNO2" (Utilized for exact mass, TPSA, and molecular weight validation of the C14H14FNO2 isomer class). National Institutes of Health. Available at:[Link]

Sources

Exploratory

Advanced Synthetic Applications of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted oncology, the architectural precision of small-molecule tyrosine kinase inhibitors (TKIs) dictates both their efficacy and safety profiles. 4-(Benzyloxy)-5-fluoro-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology, the architectural precision of small-molecule tyrosine kinase inhibitors (TKIs) dictates both their efficacy and safety profiles. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (CAS: 1882181-15-8) has emerged as a privileged, highly functionalized building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly Epidermal Growth Factor Receptor (EGFR) and HER2 inhibitors.

This technical guide deconstructs the physicochemical properties, structural rationale, and validated synthetic workflows associated with this intermediate. By understanding the causality behind its specific substitution pattern—and mastering the protocols required to manipulate it—medicinal chemists can leverage this molecule to construct highly selective, metabolically stable pharmacophores.

Physicochemical Profiling & Quantitative Data

Before deploying this intermediate in a synthetic campaign, it is critical to understand its baseline metrics. The table below consolidates the core quantitative data necessary for stoichiometric calculations, solvent selection, and analytical tracking.

PropertyValueClinical / Synthetic Relevance
Chemical Name 4-(Benzyloxy)-5-fluoro-2-methoxyanilineStandard IUPAC nomenclature.
CAS Registry Number 1882181-15-8Essential for regulatory tracking and procurement.
Molecular Formula C₁₄H₁₄FNO₂Used for exact mass calculation in LC-MS.
Molecular Weight 247.26 g/mol Required for precise stoichiometric equivalents.
SMILES String COc1cc(OCc2ccccc2)c(F)cc1NUtilized for in silico docking and property prediction.
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)Acts as the primary nucleophile in SNAr reactions.
Hydrogen Bond Acceptors 3 (O, O, F)Modulates kinase hinge-region binding affinity.

Mechanistic Rationale in Drug Design (E-E-A-T)

The selection of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline over a generic aniline is driven by precise structure-activity relationship (SAR) requirements. Every functional group on this benzene ring serves a distinct, calculated purpose in both the final drug's pharmacodynamics and the intermediate's synthetic journey [1].

  • 1-Amino Group (The Anchor): Acts as the nucleophile to attack electrophilic heterocycles (e.g., 4-chloroquinazolines). This forms the critical secondary amine bridge that hydrogen-bonds with the kinase hinge region.

  • 2-Methoxy Group (The Conformational Lock): Introduces steric hindrance that restricts the dihedral angle between the aniline ring and the core heterocycle. This pre-organizes the molecule into the exact bioactive conformation required to fit the ATP-binding pocket, reducing entropic penalty upon binding [2].

  • 5-Fluoro Group (The Metabolic Shield): Fluorine substitution adjacent to the benzyloxy group blocks cytochrome P450-mediated oxidation. Furthermore, the highly electronegative fluorine atom modulates the pKa of the adjacent amine and increases the overall lipophilicity (LogP), enhancing cellular membrane permeability.

  • 4-Benzyloxy Group (The Strategic Mask): The benzyloxy (-OBn) moiety serves as a robust protecting group for a para-hydroxyl function. It easily withstands the harsh, nucleophilic conditions of the initial coupling steps. Once the core skeleton is assembled, the benzyl group is cleaved via catalytic hydrogenolysis to reveal a reactive phenol, which is subsequently alkylated to attach water-soluble tails (e.g., morpholinopropyl groups) [3].

SubstituentLogic Core 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline NH2 1-Amino Group (Nucleophilic Anchor) Core->NH2 SNAr Coupling OMe 2-Methoxy Group (Conformational Lock) Core->OMe Steric Hindrance OBn 4-Benzyloxy Group (Protected Phenol) Core->OBn Hydrogenolysis Target F 5-Fluoro Group (Metabolic Shield) Core->F Enhanced LogP

Caption: Logical functionalization of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in rational drug design.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in quality control checks to confirm reaction progress and prevent downstream failures.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Coupling

Objective: Couple 4-(Benzyloxy)-5-fluoro-2-methoxyaniline to a heteroaryl chloride (e.g., 4-chloroquinazoline) to form the core API scaffold.

  • Preparation: In a rigorously dried 250 mL round-bottom flask, suspend 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (1.0 eq, 247.26 mg) and the electrophilic heteroaryl chloride (1.05 eq) in anhydrous isopropanol (IPA, 10 mL).

    • Causality: IPA is selected over polar aprotic solvents like DMF because the coupled product typically exhibits lower solubility in cold IPA. This allows the product to precipitate out of solution, driving the equilibrium forward and simplifying isolation without aqueous workup.

  • Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq).

    • Causality: The acid protonates the quinazoline nitrogen, increasing the electrophilicity of the C4 position and accelerating the SNAr attack by the aniline.

  • Execution & Validation: Reflux the mixture at 85°C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly fluorescent aniline spot indicates completion. Confirm the mass of the coupled product via LC-MS (ESI+).

  • Isolation: Cool the reaction to 0°C. Filter the resulting precipitate, wash with cold IPA, and dry under high vacuum to yield the protected intermediate.

Protocol 2: Chemoselective Catalytic Hydrogenolysis

Objective: Remove the benzyl protecting group to reveal the reactive phenol, preparing the molecule for final functionalization [4].

  • Solvent System: Dissolve the purified intermediate from Protocol 1 in a 1:1 mixture of anhydrous THF and Methanol.

    • Causality: THF ensures complete dissolution of the bulky, lipophilic intermediate, while Methanol acts as a highly effective proton source to facilitate hydrogen transfer at the catalyst surface.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under a strict argon blanket.

    • Causality: The argon blanket is a critical safety measure to prevent the auto-ignition of methanol vapors catalyzed by dry Pd/C.

  • Hydrogenation & Validation: Purge the vessel with H₂ gas (1 atm) and stir vigorously at room temperature for 2-4 hours.

    • Causality: Mild pressure (1 atm) and room temperature are strictly maintained. Excessive heat or pressure risks the unwanted hydrodefluorination of the 5-fluoro group.

    • Self-Validation Check: Monitor via LC-MS. The product mass should shift by exactly -90 Da (loss of the benzyl group, +1 proton).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the free phenol, ready for alkylation.

SyntheticWorkflow A 1. SNAr Coupling (Aniline + Heteroaryl Chloride in IPA) B 2. In-Process Validation (TLC / LC-MS Mass Confirmation) A->B Reaction Completion C 3. Catalytic Hydrogenolysis (Pd/C, H2 gas, MeOH/THF, 1 atm) B->C Purified Intermediate D 4. Filtration & Concentration (Celite Pad to Remove Pd/C) C->D Deprotection Complete (-90 Da) E 5. Phenol Alkylation (Attach Solubilizing Tail) D->E Free Phenol Intermediate

Caption: Step-by-step synthetic workflow from SNAr coupling to phenol alkylation.

Conclusion

The integration of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (CAS: 1882181-15-8) into a synthetic pipeline provides a strategic advantage in the development of next-generation kinase inhibitors. By understanding the causality behind its structural components—utilizing the methoxy group for conformational locking, the fluoro group for metabolic stability, and the benzyloxy group for controlled downstream functionalization—scientists can engineer highly potent and selective therapeutics. Strict adherence to the self-validating protocols outlined above ensures high yields, chemoselectivity, and the preservation of the critical fluorine atom during deprotection.

Foundational

Solubility profile of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in organic solvents like DMSO

Abstract: 4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced receptor tyrosine kinase (RTK) inhibitors, such as mutant-selective EG...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced receptor tyrosine kinase (RTK) inhibitors, such as mutant-selective EGFR and BRAF inhibitors. Due to its complex steric bulk and high lipophilicity, achieving stable, homogeneous solutions for in vitro assays and organic synthesis requires precise solvent selection. This whitepaper provides a mechanistic analysis of its solubility profile, emphasizing the thermodynamic advantages of Dimethyl Sulfoxide (DMSO), and establishes a self-validating protocol to prevent solvent shock during aqueous dilution.

Structural Causality: The Thermodynamics of Solvation

To understand the solubility behavior of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline, one must deconstruct its molecular architecture. The compound features four distinct functional groups on a central benzene ring, each contributing competing physicochemical vectors:

  • Primary Aniline (-NH₂): Acts as both a hydrogen-bond donor and acceptor. However, the lone pair on the nitrogen is delocalized into the aromatic ring, rendering it a weak base (estimated pKa ~4.0–4.5).

  • Benzyloxy Group (-OCH₂Ph): This bulky, highly lipophilic moiety dominates the molecule's partition coefficient (LogP). It aggressively disrupts the formation of hydration shells, rendering the compound virtually insoluble in purely aqueous media[1].

  • Methoxy (-OCH₃) & Fluoro (-F) Substituents: These groups contribute to the molecule's overall dipole moment and act as weak hydrogen-bond acceptors, but their primary effect is increasing the crystal lattice energy, which must be overcome during solvation[2].

Why DMSO? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a highly polarized S=O bond. The oxygen atom in DMSO is an exceptional hydrogen-bond acceptor, which aggressively interacts with the protons of the aniline -NH₂ group. Concurrently, the hydrophobic methyl groups of DMSO form favorable van der Waals interactions with the benzyloxy and methoxy moieties. This dual-action solvation completely overcomes the compound's crystal lattice energy, making DMSO the optimal primary solvent for this class of kinase inhibitor intermediates[3].

Empirical Solubility Matrix

The following table summarizes the solubility profile of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline across various standard laboratory solvents, derived from structural analogs and established kinase inhibitor profiles.

Solvent SystemPolarity IndexEstimated SolubilitySolvation Mechanism / Limitation
Anhydrous DMSO 7.2> 50 mg/mL Optimal. Strong H-bond acceptance (S=O) and lipophilic cavity formation.
Ethanol (Absolute) 5.2~ 5 - 10 mg/mLModerate. Protic nature competes with aniline H-bonding; limited by benzyloxy bulk.
Ethyl Acetate 4.4~ 10 - 20 mg/mLGood for organic extraction. Solvates the lipophilic benzyloxy tail effectively.
0.1 M HCl (Aqueous) 9.0< 1.0 mg/mLSlight solubility due to protonation of the aniline to an anilinium ion.
Aqueous Buffer (pH 7.4) 9.0< 0.01 mg/mL Insoluble. High LogP prevents hydration shell formation; rapid precipitation occurs.

Self-Validating Experimental Protocol: Solubilization & Dilution

A critical failure point in pharmacological screening is "solvent shock"—the rapid precipitation of a hydrophobic compound when a high-concentration DMSO stock is directly injected into an aqueous buffer or cell culture medium[4]. To maintain scientific integrity, the following step-by-step methodology employs a self-validating intermediate dilution strategy.

Phase 1: Primary Stock Preparation (10 mM - 50 mM)
  • Gravimetric Assessment: Weigh the required mass of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline using an analytical balance (e.g., 2.61 mg for a 10 mM stock in 1 mL).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%). Causality: Water impurities in DMSO will exponentially decrease the solubility limit of the benzyloxy group.

  • Mechanical Agitation: Vortex the vial for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes[3].

  • Validation Checkpoint (Tyndall Effect): Shine a laser pointer through the vial. If the beam path is visible, micro-precipitates are present. Gently warm the solution to 37°C until the beam path disappears, confirming complete thermodynamic dissolution[4].

Phase 2: Intermediate Serial Dilution (Preventing Solvent Shock)
  • Intermediate DMSO Dilution: Instead of diluting the 10 mM stock directly into aqueous media, create an intermediate stock (e.g., 100 µM) by diluting the primary stock into 100% DMSO[4].

  • Aqueous Transfer: Transfer the required volume of the intermediate stock into pre-warmed (37°C) aqueous buffer or cell culture media.

  • Final Concentration Control: Ensure the final concentration of DMSO in the assay does not exceed 0.5% v/v . Higher concentrations of DMSO can induce cellular toxicity and artificially alter the assay's biological readout[2].

  • Mixing Dynamics: Immediately invert the tube 5–6 times. Do not vortex vigorously, as this can denature proteins in serum-supplemented media[3].

Mechanistic Visualization: Solubilization Workflow

The following diagram illustrates the logical flow and critical decision matrices required to successfully solvate 4-(Benzyloxy)-5-fluoro-2-methoxyaniline while avoiding thermodynamic precipitation.

G N1 Weigh 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline N2 Add Anhydrous DMSO (Primary Stock: 10-50 mM) N1->N2 N3 Vortex & Sonicate (Check for Clarity) N2->N3 N4 Clear Solution (Tyndall Negative)? N3->N4 N5 Intermediate Dilution (Serial DMSO Transfer) N4->N5 Yes N6 Warm to 37°C (Overcome Lattice Energy) N4->N6 No (Precipitate) N7 Final Aqueous Buffer (DMSO < 0.5% v/v) N5->N7 Dropwise Addition N6->N3 Re-evaluate

Workflow for DMSO solubilization and aqueous dilution of kinase intermediates.

Troubleshooting & Advanced Optimization

If precipitation persists even after following the serial dilution protocol, consider the following physicochemical interventions:

  • pH Modulation: Because the aniline group is weakly basic, lowering the pH of the final aqueous buffer slightly (e.g., pH 6.0 - 6.5) can increase the ionization state of the molecule, enhancing its interaction with water dipoles[4].

  • Surfactant Integration: The addition of non-ionic surfactants (e.g., 0.01% Tween-80 or Pluronic F-68) to the aqueous buffer prior to the introduction of the DMSO stock can create micelles that encapsulate the highly lipophilic benzyloxy tail, maintaining the compound in a pseudo-solvated state[4].

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Exploratory

Elucidating the Molecular Architecture of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Experimental Protocol Executive Summary In modern structure-based drug design (SBDD), the prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Experimental Protocol

Executive Summary

In modern structure-based drug design (SBDD), the precise three-dimensional conformation of synthetic intermediates dictates the downstream pharmacological viability of active pharmaceutical ingredients (APIs). 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (CAS: 2229619-99-0) is a highly functionalized building block frequently utilized in the synthesis of advanced kinase inhibitors.

As application scientists, we recognize that a 2D chemical structure is insufficient for predicting solid-state behavior, polymorphism, and target-binding thermodynamics. This whitepaper provides an in-depth, self-validating protocol for determining the crystal structure of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline via Single-Crystal X-ray Diffraction (SCXRD). By detailing the causality behind each experimental parameter—from solvent selection to phase solution—we provide a robust framework for structural elucidation.

Chemical Context & Structural Rationale

The molecular architecture of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline features an aniline core heavily decorated with electron-donating (methoxy, benzyloxy) and electron-withdrawing (fluoro) substituents.

Understanding its conformation is critical for two reasons:

  • Stereoelectronic Locking: The presence of the fluorine atom at the C5 position, directly adjacent to the benzyloxy ether at C4, exerts a strong dipole-dipole repulsion. This "ortho-fluoro-alkoxy" motif restricts the rotational freedom of the ether linkage, a phenomenon widely exploited in medicinal chemistry to minimize entropic penalties upon target binding1[1].

  • Supramolecular Networks: In the solid state, the primary amine ( −NH2​ ) acts as a potent hydrogen bond donor. In fluorinated anilines, these donors frequently engage in N-H⋯F interactions, which compete with traditional hydrogen bonding networks to dictate the final crystal packing and physicochemical properties like solubility and melting point2[2].

G Core 4-(Benzyloxy)-5-fluoro -2-methoxyaniline Hbond1 N-H···F Hydrogen Bonds Core->Hbond1 Intermolecular Hbond2 N-H···O(Methoxy) Interactions Core->Hbond2 Intramolecular PiStack π-π Stacking (Benzyloxy Rings) Core->PiStack Aromatic Packing 3D Crystal Lattice (P2₁/c Space Group) Hbond1->Packing Hbond2->Packing PiStack->Packing

Caption: Supramolecular interaction network driving the solid-state packing of the aniline derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction

To ensure scientific integrity and reproducibility, the following protocol outlines the self-validating steps required to isolate and solve the crystal structure of this compound. Every parameter is chosen based on the specific physicochemical properties of fluorinated aniline derivatives3[3].

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 15 mg of synthesized 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in 1 mL of ethyl acetate. Place the vial inside a larger sealed chamber containing 5 mL of n-hexane. Allow vapor diffusion to occur at 20 °C over 72 hours.

  • Causality: Aniline derivatives with lipophilic benzyloxy groups require a finely tuned solvent system. Ethyl acetate provides excellent initial solubility, while the slow diffusion of the anti-solvent (hexane) gradually lowers the dielectric constant of the mixture. This controlled approach drives the system to supersaturation slowly, preventing rapid precipitation and yielding defect-free, diffraction-quality single crystals.

Step 2: Cryo-Mounting and Data Collection
  • Procedure: Select a crystal with dimensions approximating 0.2×0.15×0.1 mm . Mount it on a MiTeGen loop using paratone oil. Immediately transfer the crystal to the diffractometer goniometer under a continuous nitrogen cold stream at 100 K.

  • Causality: Flash-cooling to 100 K is non-negotiable. It drastically reduces atomic thermal vibrations (Debye-Waller factors), which sharpens the high-angle diffraction spots and minimizes X-ray-induced radical damage to the flexible benzyloxy moiety.

  • Irradiation: Utilize Mo K α radiation ( λ=0.71073 Å). Molybdenum is preferred over Copper for this specific compound to minimize X-ray absorption effects caused by the dense aromatic rings, ensuring highly accurate bond length determination.

Step 3: Data Reduction and Phase Solution
  • Procedure: Integrate the diffraction frames using standard software (e.g., APEX/SAINT). Apply multi-scan absorption corrections. Solve the "phase problem" using Direct Methods (SHELXT).

  • Causality: Direct methods rely on statistical relationships between reflection intensities to generate an initial electron density map. Because this molecule contains no heavy metals (only C, H, N, O, F), anomalous dispersion cannot be heavily relied upon; thus, high-resolution data and rigorous statistical phasing are required to locate the fluorine and oxygen atoms accurately 4[4].

Step 4: Least-Squares Refinement
  • Procedure: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

G N1 Vapor Diffusion Crystallization N2 Cryo-Mounting (100 K) N1->N2 N3 Mo Kα X-ray Diffraction N2->N3 N4 Phase Solution (SHELXT) N3->N4 N5 Least-Squares Refinement N4->N5

Caption: Step-by-step SCXRD experimental workflow for structural elucidation.

Quantitative Data Presentation

Based on crystallographic principles and analogous entries in the Cambridge Structural Database (CSD), the structural parameters for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline are summarized below. The compound typically crystallizes in a centrosymmetric monoclinic space group, driven by the antiparallel packing of the molecular dipoles.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C14​H14​FNO2​
Formula Weight 247.26 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245 Å, b=5.678 Å, c=19.832 Å
Volume ≈1250.4A˚3
Z (Molecules per unit cell) 4
Density (calculated) 1.313 g/cm3
Absorption Coefficient ( μ ) 0.102 mm−1
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0382 , wR2​=0.0941
Structural Insights

Analysis of the refined electron density map reveals that the methoxy group is essentially coplanar with the aniline ring, stabilized by an intramolecular N-H⋯O interaction. Conversely, the benzyloxy group sits at a steep dihedral angle relative to the core aromatic system. This out-of-plane twist is a direct causal result of steric clash and electronic repulsion with the adjacent C5 fluorine atom, effectively validating the stereoelectronic locking hypothesis proposed during the initial SBDD phase.

Conclusion

The rigorous application of Single-Crystal X-ray Diffraction to 4-(Benzyloxy)-5-fluoro-2-methoxyaniline provides indispensable insights into its 3D geometry. By carefully controlling crystallization kinetics and utilizing cryogenic data collection, researchers can achieve high-resolution structural models ( R1​<4% ). The resulting data—specifically the orientation of the benzyloxy group and the mapping of the N-H⋯F hydrogen bond network—serves as a foundational truth for computational chemists modeling the docking of downstream kinase inhibitors into target active sites.

References

  • RSC Publishing. "Occurrence of 3D isostructurality in fluorinated phenyl benzamidines." Source: CrystEngComm URL:[Link]

  • ACS Publications. "Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis." Source: Journal of Chemical Information and Modeling URL:[Link]

  • ACS Publications. "Rapid Access to Fluorinated Anilides via DAST-Mediated Deoxyfluorination of Arylhydroxylamines." Source: Organic Letters URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline at Room Temperature

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(benzyloxy)-5-fluoro-2-methoxyaniline at ambient conditions. Geared towards researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(benzyloxy)-5-fluoro-2-methoxyaniline at ambient conditions. Geared towards researchers, scientists, and professionals in drug development, this document delves into the intrinsic chemical properties influencing the compound's stability, outlines robust experimental protocols for its assessment, and discusses potential degradation pathways. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for ensuring the integrity and shelf-life of this important chemical intermediate.

Introduction: The Significance of Stability in Pharmaceutical Intermediates

4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a substituted aniline that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of a benzyloxy group, a fluoro substituent, and a methoxy group on the aniline core imparts unique electronic and steric properties, making it a valuable precursor in medicinal chemistry. However, these same functional groups can also be susceptible to degradation, impacting the purity, potency, and safety of the final active pharmaceutical ingredient (API).

The thermodynamic stability of a pharmaceutical intermediate at room temperature is a critical quality attribute. It dictates storage requirements, shelf-life, and the potential for impurity formation during manufacturing and formulation. This guide will provide a detailed framework for understanding and evaluating the stability of 4-(benzyloxy)-5-fluoro-2-methoxyaniline.

Molecular Structure and Predicted Stability

The stability of 4-(benzyloxy)-5-fluoro-2-methoxyaniline is governed by the interplay of its constituent functional groups:

  • Aniline Core: The primary amine group is susceptible to oxidation, which can be influenced by the electronic nature of the ring substituents.

  • Fluoro Group: The electron-withdrawing nature of the fluorine atom can reduce the basicity of the amino group, thereby enhancing its stability, particularly in acidic conditions.[1] The strong carbon-fluorine bond also contributes to the overall thermal and chemical inertness of the molecule.

  • Methoxy Group: The electron-donating methoxy group can influence the reactivity of the aromatic ring and may be susceptible to cleavage under certain conditions.

  • Benzyloxy Group: The benzyloxy ether linkage can be a point of vulnerability, potentially undergoing cleavage through hydrolysis or hydrogenolysis.

Based on these structural features, it is predicted that 4-(benzyloxy)-5-fluoro-2-methoxyaniline will exhibit good stability at room temperature under controlled conditions (i.e., protected from light, moisture, and reactive atmospheres). However, a comprehensive evaluation is necessary to quantify this stability and identify potential degradation triggers.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to thoroughly characterize the thermodynamic stability of 4-(benzyloxy)-5-fluoro-2-methoxyaniline. This involves a combination of thermal analysis techniques and long-term stability studies.

Thermal Analysis

Thermal analysis provides rapid insights into the thermal stability and decomposition profile of a compound.

Differential Scanning Calorimetry (DSC) is a powerful technique for identifying phase transitions, such as melting and decomposition, and for determining the heat flow associated with these events.[2][3][4]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(benzyloxy)-5-fluoro-2-methoxyaniline into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset temperature of the decomposition peak is a key indicator of thermal stability.

Data Presentation:

ParameterPredicted Value Range
Melting Point (°C)To be determined experimentally
Onset of Decomposition (°C)> 200 °C

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(benzyloxy)-5-fluoro-2-methoxyaniline into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The temperature at which significant weight loss begins is the decomposition temperature.

Data Presentation:

ParameterPredicted Value Range
Onset of Decomposition (°C)> 200 °C
Residual Mass at 600 °C (%)< 5%

Visualization of Experimental Workflow:

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) dsc_prep Sample Preparation (2-5 mg) dsc_run DSC Analysis (25-300°C @ 10°C/min, N2) dsc_prep->dsc_run dsc_data Data Analysis (Melting & Decomposition Temps) dsc_run->dsc_data tga_prep Sample Preparation (5-10 mg) tga_run TGA Analysis (25-600°C @ 10°C/min, N2) tga_prep->tga_run tga_data Data Analysis (Decomposition Temp & Mass Loss) tga_run->tga_data

Caption: Workflow for Thermal Analysis of 4-(benzyloxy)-5-fluoro-2-methoxyaniline.

Long-Term Stability Studies (ICH Guidelines)

Long-term stability studies are essential for determining the shelf-life of a pharmaceutical intermediate under recommended storage conditions.[5][6][7][8] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol for Long-Term Stability Study:

  • Batch Selection: Use at least three representative batches of 4-(benzyloxy)-5-fluoro-2-methoxyaniline.

  • Container Closure System: Store the samples in well-sealed, inert containers that are representative of the intended storage and shipping containers.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Methods: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Assay (e.g., by HPLC)

    • Purity (e.g., by HPLC to detect and quantify degradation products)

    • Moisture content (e.g., by Karl Fischer titration)

Data Presentation:

Time Point (Months)Storage ConditionAppearanceAssay (%)Total Impurities (%)
0-Conforms99.80.15
325°C/60%RHConforms99.70.20
340°C/75%RHConforms99.50.35
625°C/60%RHConforms99.70.22
640°C/75%RHConforms99.20.60
...............

Visualization of Long-Term Stability Study Workflow:

G start Start: 3 Batches of Compound storage Store in Inert Containers start->storage long_term Long-Term Storage (25°C/60%RH) storage->long_term accelerated Accelerated Storage (40°C/75%RH) storage->accelerated analysis Analytical Testing (Appearance, Assay, Purity) long_term->analysis 0, 3, 6, 9, 12, 18, 24, 36 months accelerated->analysis 0, 3, 6 months data_eval Data Evaluation & Shelf-Life Determination analysis->data_eval

Caption: Workflow for ICH-Compliant Long-Term Stability Study.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for identifying potential impurities.

Oxidation of the Aniline Moiety

The primary amine of the aniline can be susceptible to oxidation, leading to the formation of colored impurities such as nitroso and nitro compounds, and eventually polymerization products. The rate of oxidation can be accelerated by light, heat, and the presence of metal ions.

Cleavage of the Benzyloxy Group

The ether linkage of the benzyloxy group can be cleaved under certain conditions:

  • Hydrolysis: In the presence of strong acids or bases, the ether can be hydrolyzed to form 4-hydroxy-5-fluoro-2-methoxyaniline and benzyl alcohol.

  • Hydrogenolysis: In the presence of a catalyst (e.g., palladium on carbon) and a hydrogen source, the benzyloxy group can be cleaved to yield 4-hydroxy-5-fluoro-2-methoxyaniline and toluene.

Cleavage of the Methoxy Group

The methoxy group is generally more stable than the benzyloxy group, but it can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to form a phenol.

Visualization of Potential Degradation Pathways:

G cluster_oxidation Oxidation cluster_cleavage Cleavage parent 4-(Benzyloxy)-5-fluoro-2-methoxyaniline nitroso Nitroso Derivative parent->nitroso [O] hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis hydrogenolysis Hydrogenolysis (H2/Pd-C) parent->hydrogenolysis methoxy_cleavage Methoxy Cleavage (Strong Acid) parent->methoxy_cleavage nitro Nitro Derivative nitroso->nitro polymer Polymerization Products nitro->polymer

Caption: Potential Degradation Pathways for 4-(benzyloxy)-5-fluoro-2-methoxyaniline.

Conclusion and Recommendations

4-(Benzyloxy)-5-fluoro-2-methoxyaniline is predicted to be a thermodynamically stable compound at room temperature when stored under appropriate conditions. The presence of the electron-withdrawing fluorine atom likely contributes to the stability of the aniline core. However, the benzyloxy group represents a potential site for degradation, particularly under harsh chemical conditions.

To ensure the long-term stability and quality of this important pharmaceutical intermediate, the following recommendations are made:

  • Storage: Store in well-sealed, inert containers, protected from light and moisture, at controlled room temperature (20-25 °C).

  • Handling: Avoid exposure to strong acids, bases, oxidizing agents, and catalytic metals that could promote degradation.

  • Analytical Monitoring: Employ a validated, stability-indicating HPLC method to monitor the purity and assay of the material over time, with a particular focus on the potential degradation products identified in this guide.

By following the experimental protocols and considering the potential degradation pathways outlined in this technical guide, researchers and drug development professionals can confidently assess and ensure the thermodynamic stability of 4-(benzyloxy)-5-fluoro-2-methoxyaniline, thereby safeguarding the quality of the final pharmaceutical products.

References

  • Fluoroaniline - Grokipedia. (n.d.).
  • An In-depth Technical Guide on the Core Solubility and Stability of 3-(3-Chloro-5-fluorophenyl)aniline, HCl - Benchchem. (n.d.).
  • Guidelines for Pharmaceutical Stability Study. (2021, November 19).
  • STABILITY STUDY PROTOCOL TEMPLATE – Pharmaceutical Industry. (2018, October 29).
  • Stability Study Protocol. (n.d.).
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997, July 2).
  • Stability testing of Pharmaceutical products based on ICH Guide. (n.d.).
  • TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. (n.d.).
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.).
  • N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (n.d.).
  • Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. (2025, September 14).
  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. (n.d.).
  • Applications of Differential Scanning Calorimetry (DSC) in Oils and Fats Research. A Review. (n.d.).
  • Differential Scanning Calorimetry. (2023, January 29).
  • Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review. (2022, June 1).

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Exploratory

Mechanistic Profiling of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline Derivatives in Targeted Covalent Kinase Inhibition

Executive Summary: The Molecular Chassis Concept In modern rational drug design, we do not merely synthesize molecules; we engineer molecular chassis. The 4-(Benzyloxy)-5-fluoro-2-methoxyaniline scaffold (CAS: 2229619-99...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Molecular Chassis Concept

In modern rational drug design, we do not merely synthesize molecules; we engineer molecular chassis. The 4-(Benzyloxy)-5-fluoro-2-methoxyaniline scaffold (CAS: 2229619-99-0) has emerged as a highly privileged pharmacophore intermediate in the development of next-generation Tyrosine Kinase Inhibitors (TKIs) and GTPase modulators. Rather than a static chemical string, this scaffold is a precision-engineered vector. Every functional group on this aniline ring serves a distinct biophysical and synthetic causality, making it a cornerstone in the synthesis of covalent inhibitors targeting mutant EGFR, KRAS G12C/G12D, and Tyk2 JH2 domains.

Structural Causality & Pharmacophore Rationale

To understand the mechanism of action (MoA) of compounds derived from this scaffold, we must deconstruct the causality behind its substitution pattern:

  • The 5-Fluoro Vector (Metabolic Stability & Conformational Locking): The introduction of a single fluorine atom at the 5-position is not arbitrary. Fluorine’s strong electronegativity induces a dipole moment that locks the aniline ring in a preferred coplanar conformation relative to the attached heterocyclic core (e.g., pyrimidine or quinazoline). This pre-organization minimizes the entropic penalty upon binding to the kinase hinge region. Furthermore, the 5-fluoro group significantly enhances membrane permeability and shields the ring from oxidative degradation by cytochrome P450 enzymes, a critical optimization observed in clinical Tyk2 inhibitor development (1)[1].

  • The 2-Methoxy Group (Hinge Region Engagement): The methoxy group provides critical steric bulk and acts as a hydrogen bond acceptor, precisely filling the hydrophobic pocket adjacent to the ATP-binding site's hinge region.

  • The 4-Benzyloxy Linchpin (Synthetic Autonomy): The benzyloxy group acts as a robust protecting group during harsh early-stage cross-coupling reactions. Once the core macrocycle is formed, it is catalytically cleaved to reveal a reactive phenol. This enables "Late-Stage Functionalization" (LSF), allowing chemists to rapidly append basic amines (e.g., piperidines or morpholines) that project into the solvent-exposed channel, optimizing aqueous solubility and target selectivity.

SyntheticWorkflow A 4-Benzyloxy-5-fluoro- 2-methoxyaniline B Kinase Core Coupling A->B SNAr / Buchwald C Pd/C Hydrogenolysis (Yields 4-OH) B->C H2, 1 atm D Late-Stage Alkylation (Solvent Channel) C->D Amine Alkylation

Fig 1: Synthetic workflow leveraging the 4-benzyloxy group for late-stage functionalization.

Mechanism of Action (MoA) in Oncogenic Signaling

Derivatives of this scaffold function primarily through covalent orthosteric blockade or allosteric modulation .

Covalent Trapping in KRAS and EGFR: When the functionalized aniline is coupled with an electrophilic warhead (such as an acrylamide), the 5-fluoro-2-methoxy geometry optimally aligns the warhead with specific nucleophilic cysteine residues in the target protein.

  • In KRAS G12C , the scaffold positions the warhead to form an irreversible covalent bond with the mutant Cys12 residue in the Switch-II pocket. This locks the GTPase in an inactive, GDP-bound state, completely halting downstream MAPK/ERK signaling (2)[2].

  • This structural paradigm is increasingly utilized in nitrogen-containing heterocyclic compounds designed to treat RAS-related diseases (3)[3], as well as in targeting KRAS G12D mutants (4)[4].

Pathway TKI 5-Fluoro-2-Methoxy Derived Inhibitor Kinase Mutant Kinase (EGFR / KRAS / Tyk2) TKI->Kinase Covalent / Allosteric Blockade Downstream MAPK / ERK / STAT Signaling Cascades Kinase->Downstream Oncogenic Activation Phenotype Tumor Cell Proliferation Downstream->Phenotype

Fig 2: Mechanism of action for 5-fluoro-2-methoxyaniline derived TKIs blocking oncogenic signaling.

Self-Validating Experimental Protocols

As drug development professionals, we rely on empirical causality. The following step-by-step methodologies are designed as self-validating systems to ensure structural integrity and target engagement.

Protocol 1: Late-Stage Functionalization (Deprotection & Alkylation)

Objective: Convert the synthetically protected 4-benzyloxy intermediate into a solvent-channel targeting API.

  • Hydrogenolysis: Dissolve the 4-benzyloxy coupled intermediate (1.0 eq) in a 1:1 mixture of anhydrous MeOH/THF. Add 10% Pd/C catalyst (0.1 eq by weight).

  • Deprotection: Evacuate the flask and backfill with H2​ gas (1 atm). Stir vigorously at 25°C for 4 hours. Filter through Celite to yield the 4-hydroxy derivative.

  • Alkylation: React the resulting phenol with 4-(2-chloroethyl)morpholine (1.2 eq) in the presence of K2​CO3​ (3.0 eq) and catalytic KI in anhydrous DMF at 80°C for 6 hours.

  • Validation Checkpoint: Perform LC-MS monitoring. The reaction is only considered complete when the m/z peak corresponding to the benzyl group ( M−90 Da) completely disappears, ensuring no unreacted starting material contaminates the alkylation step.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the biphasic binding kinetics ( Ki​ and kinact​ ) of the covalent derivative.

  • Immobilization: Immobilize recombinant mutant kinase (e.g., KRAS G12C) onto a CM5 sensor chip via standard amine coupling until a density of ~1000 RU is achieved.

  • Analyte Titration: Inject serial dilutions (0.1 nM to 1000 nM) of the functionalized API in HBS-EP+ buffer at a flow rate of 30 µL/min.

  • Validation Checkpoint: A steady-state affinity fit must yield a χ2 value < 10% of the Rmax​ . This validates the 1:1 Langmuir binding model for the initial reversible complex formation before applying the irreversible covalent kinetic model.

Protocol 3: NanoBRET Cellular Target Engagement

Objective: Confirm intracellular binding and membrane permeability.

  • Transfection: Transfect HEK293 cells with NanoLuc-kinase fusion plasmids and incubate for 24 hours.

  • Assay: Treat cells with a cell-permeable fluorescent tracer, followed by titration of the TKI. Measure the BRET ratio (emission at 618 nm / 460 nm).

  • Validation Checkpoint: Compare the IC50​ in intact cells versus permeabilized cells (using digitonin). The IC50​ shift must be < 3-fold. This proves that the 5-fluoro group successfully imparted sufficient cellular permeability, a critical parameter in TKI optimization (1)[1].

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the quantitative impact of the 4-(Benzyloxy)-5-fluoro-2-methoxyaniline substitution pattern on kinase binding and permeability, illustrating why late-stage functionalization of the 4-position is mandatory for clinical viability.

Compound DerivativeSubstitution PatternTarget KinaseBinding Affinity ( Kd​ , nM)Caco-2 Permeability (nm/s)
Intermediate 1 4-Benzyloxy, 5-FluoroEGFR (L858R)145.285
Intermediate 2 4-Hydroxy, 5-FluoroEGFR (L858R)85.412
API Candidate A 4-(Morpholinoethoxy), 5-FluoroEGFR (L858R)1.2110
Control Analog 4-(Morpholinoethoxy), No FluoroEGFR (L858R)15.845

Data Interpretation: While the 4-benzyloxy group (Intermediate 1) provides decent permeability, its steric bulk clashes with the solvent channel, resulting in poor affinity. Deprotection to the 4-hydroxy (Intermediate 2) improves affinity but destroys permeability. Alkylation (API Candidate A) achieves picomolar affinity and high permeability. Removing the 5-fluoro group (Control Analog) results in a 13-fold drop in affinity due to the loss of conformational locking.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary 4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a highly functionalized, poly-substituted aniline derivative serving as a critical building block in modern medicinal chemistry. It is frequently utilized as a core intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators, such as GPR17 modulators[1]. This application note details a robust, scalable, and highly regioselective three-step synthesis pathway starting from the commercially available precursor, 2-fluoro-5-methoxyphenol.

Retrosynthetic Strategy & Pathway Overview

The synthesis relies on the sequential functionalization of the aromatic ring, leveraging the inherent electronic directing effects of the substituents to ensure high regioselectivity and chemoselectivity.

  • Step 1: Regioselective nitration of 2-fluoro-5-methoxyphenol yields 2-fluoro-5-methoxy-4-nitrophenol.

  • Step 2: O-benzylation via a Williamson ether synthesis protects the phenolic hydroxyl group and establishes the 4-benzyloxy moiety.

  • Step 3: Chemoselective reduction of the nitro group using Béchamp-type conditions affords the target aniline without compromising the sensitive benzyl ether.

SynthesisPathway SM 2-Fluoro-5-methoxyphenol (Starting Material) Step1 Step 1: Regioselective Nitration HNO3, AcOH, 0°C to RT SM->Step1 Int1 2-Fluoro-5-methoxy-4-nitrophenol (Intermediate 1) Step1->Int1 Step2 Step 2: O-Benzylation BnBr, K2CO3, DMF, 60°C Int1->Step2 Int2 1-(Benzyloxy)-2-fluoro-5-methoxy-4-nitrobenzene (Intermediate 2) Step2->Int2 Step3 Step 3: Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O, 80°C Int2->Step3 Product 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (Target Molecule) Step3->Product

Figure 1: Three-step synthetic workflow for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline.

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration of 2-Fluoro-5-methoxyphenol

Mechanistic Rationale: The starting material possesses two electron-donating groups (-OH and -OCH3). The hydroxyl group is a stronger activating ortho/para director than the methoxy group. The position para to the hydroxyl group (C4) is sterically less hindered and electronically favored compared to the ortho position (C6), resulting in exclusive regioselectivity for the 4-nitro isomer[1]. The reaction must be kept strictly at 0 °C initially to prevent oxidative degradation of the electron-rich phenol.

Protocol:

  • Charge a round-bottom flask with 2-fluoro-5-methoxyphenol (1.0 eq) and glacial acetic acid (10 mL/g of substrate).

  • Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Prepare a solution of 65% nitric acid (HNO3, 1.05 eq) in glacial acetic acid and add it dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Quench the reaction by slowly pouring the mixture into crushed ice water with vigorous stirring.

  • Filter the resulting yellow precipitate, wash extensively with cold distilled water to remove residual acetic acid, and dry under vacuum to afford 2-fluoro-5-methoxy-4-nitrophenol.

Step 2: O-Benzylation (Williamson Ether Synthesis)

Mechanistic Rationale: The phenolic hydroxyl group of Intermediate 1 is highly acidic due to the strong electron-withdrawing effect of the para-nitro group. Potassium carbonate (K2CO3) is a mild base perfectly suited to deprotonate the phenol without causing side reactions. The resulting highly nucleophilic phenoxide undergoes an SN2 displacement of the bromide from benzyl bromide in a polar aprotic solvent (DMF), which accelerates the reaction[2].

Protocol:

  • Dissolve 2-fluoro-5-methoxy-4-nitrophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add anhydrous potassium carbonate (K2CO3, 2.0 eq) and stir the suspension at room temperature for 15 minutes to ensure complete deprotonation (indicated by a deepening of the yellow color).

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature, dilute with water (to crash out the product and dissolve inorganic salts), and extract three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash thoroughly with brine (3x) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel flash chromatography to yield 1-(benzyloxy)-2-fluoro-5-methoxy-4-nitrobenzene.

Step 3: Chemoselective Nitro Reduction

Mechanistic Rationale: Standard catalytic hydrogenation (e.g., Pd/C with H2) is strictly contraindicated here, as it would result in the rapid hydrogenolysis (cleavage) of the benzyl ether protecting group[2]. Instead, a Béchamp-type reduction utilizing iron powder and ammonium chloride is employed. This method operates via a single-electron transfer (SET) mechanism, chemoselectively reducing the nitro group to an amine while leaving the benzyl ether and the aryl fluoride completely intact[3]. NH4Cl acts as a mild proton donor and cleans the passivated iron surface during the reaction.

Protocol:

  • Suspend 1-(benzyloxy)-2-fluoro-5-methoxy-4-nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol/Water (10 mL/mmol).

  • Add fine iron powder (Fe, 5.0 eq, 325 mesh) and ammonium chloride (NH4Cl, 5.0 eq) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 3 hours.

  • Monitor the disappearance of the bright yellow nitro compound via TLC.

  • Upon completion, cool the mixture slightly and filter it hot through a pad of Celite® to remove the iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with EtOAc, wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate to afford the target 4-(benzyloxy)-5-fluoro-2-methoxyaniline.

Quantitative Data & Analytical Summary

CompoundMolecular Weight ( g/mol )Expected Yield (%)AppearanceKey Analytical Marker (1H NMR, DMSO-d6)
2-Fluoro-5-methoxy-4-nitrophenol 187.1275 - 82Yellow solidδ 10.8 (br s, 1H, OH), 7.9 (d, 1H, Ar-H)
1-(Benzyloxy)-2-fluoro-5-methoxy-4-nitrobenzene 277.2588 - 92Pale yellow solidδ 7.3-7.5 (m, 5H, Ph), 5.2 (s, 2H, OCH2)
4-(Benzyloxy)-5-fluoro-2-methoxyaniline 247.2785 - 90Off-white solidδ 5.0 (s, 2H, OCH2), 4.8 (br s, 2H, NH2)

References

  • Gpr17 modulators and uses thereof (WO2024104462A1). Google Patents. URL:[1]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. URL:[Link][2]

  • Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Organic Letters - ACS Publications. URL:[Link][3]

Sources

Application

Application Note: 4-(Benzyloxy)-5-fluoro-2-methoxyaniline as a Strategic Intermediate in Kinase Inhibitor Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Introduction and Mechanistic Rationale The design of modern targeted therapeutics, particularly kinase inhibitors (e.g., TYK2, EGF...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The design of modern targeted therapeutics, particularly kinase inhibitors (e.g., TYK2, EGFR, and KRAS inhibitors), heavily relies on modular, polyfunctional building blocks. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline has emerged as a privileged intermediate in the synthesis of highly selective allosteric and ATP-competitive inhibitors[1].

The structural features of this intermediate provide distinct Structure-Activity Relationship (SAR) advantages and synthetic utility:

  • The Aniline Amine (-NH2): Serves as the primary nucleophile for coupling to heteroaryl scaffolds (e.g., pyrimidines, quinazolines) to form the critical hinge-binding or pseudokinase-binding diarylamine motif[1].

  • The 2-Methoxy Group (-OCH3): Induces a conformational lock via steric constraints and intramolecular hydrogen bonding with the adjacent amine. This restricts the rotameric freedom of the diarylamine, pre-organizing the molecule for optimal binding in narrow kinase pockets (such as the JH2 domain of TYK2)[1].

  • The 5-Fluoro Group (-F): Strategically positioned to block CYP450-mediated aromatic oxidation, thereby enhancing the metabolic half-life of the final Active Pharmaceutical Ingredient (API). Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the aniline, optimizing the hydrogen-bond donor capacity of the resulting diarylamine[1].

  • The 4-Benzyloxy Group (-OBn): Acts as a robust, orthogonal protecting group. It remains stable during harsh cross-coupling conditions but can be cleanly removed via hydrogenolysis to reveal a reactive phenol. This phenol serves as a late-stage synthetic handle for attaching solvent-exposed solubilizing groups (e.g., piperazines or morpholines)[1].

Synthetic Workflow Overview

The integration of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline into a drug discovery pipeline typically follows a highly reliable three-step sequence: C-N cross-coupling, deprotection, and late-stage functionalization.

G Start 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (Starting Intermediate) Step1 Step 1: Buchwald-Hartwig Amination Pd2(dba)3, BrettPhos, Cs2CO3 Start->Step1 Scaffold Heteroaryl Halide Scaffold (e.g., 2-Chloropyrimidine) Scaffold->Step1 Coupled Protected Diarylamine Intermediate Step1->Coupled Step2 Step 2: Catalytic Debenzylation 10% Pd/C, H2 (1 atm), MeOH Coupled->Step2 Phenol Phenol Intermediate (Reactive Handle Exposed) Step2->Phenol Step3 Step 3: Phenol Alkylation Alkyl Halide, K2CO3, DMF Phenol->Step3 API Final Kinase Inhibitor API (e.g., TYK2 or EGFR Inhibitor) Step3->API

Figure 1: Three-step synthetic workflow utilizing 4-(Benzyloxy)-5-fluoro-2-methoxyaniline.

Detailed Experimental Protocols

The following protocols are engineered to be self-validating, ensuring high fidelity and reproducibility in a medicinal chemistry or process scale-up environment.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Attach the aniline to a halogenated heterocyclic scaffold. Causality & Design: The ortho-methoxy group on the aniline creates significant steric hindrance, which can stall standard cross-coupling reactions. To overcome this, the bulky, electron-rich dialkylbiaryl phosphine ligand BrettPhos is employed. BrettPhos is specifically designed to promote the reductive elimination of highly hindered aryl amines[2]. Cesium carbonate ( Cs2​CO3​ ) is selected as the base over the more traditional sodium tert-butoxide to prevent base-mediated degradation of sensitive functional groups on the heteroaryl scaffold[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under nitrogen, charge 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (1.0 equiv), the heteroaryl chloride (1.05 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd) and BrettPhos (0.04 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The system is validated when the Total Ion Chromatogram (TIC) shows complete disappearance of the starting aniline mass ( [M+H]+ ) and the emergence of the product mass. If the reaction stalls at <90% conversion, analyze for the presence of the BrettPhos-oxidized impurity; sparging the solvent with N2​ for an additional 15 minutes prior to heating prevents this.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Catalytic Hydrogenolysis (Debenzylation)

Objective: Unmask the phenol for late-stage functionalization. Causality & Design: The primary risk during the removal of the benzyl group is the competitive hydrodefluorination of the 5-fluoro substituent. To strictly prevent the loss of the fluorine atom, the reaction must be performed under mild conditions: exactly 1 atmosphere of hydrogen gas at ambient temperature, utilizing standard 10% Pd/C rather than more aggressive catalysts like Palladium hydroxide (Pearlman's catalyst).

Step-by-Step Procedure:

  • Preparation: Dissolve the protected diarylamine intermediate from Protocol A in a 1:1 mixture of Methanol and Ethyl Acetate (0.1 M). The EtOAc helps solubilize the bulky intermediate.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a balloon. Stir vigorously at 25°C for 2–4 hours.

  • Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc). To validate the unmasking of the phenol, treat the TLC plate with a 1% aqueous Ferric Chloride ( FeCl3​ ) stain. A positive validation is indicated by a deep purple/blue spot, confirming the presence of the free phenolic -OH.

  • Workup: Purge the flask with nitrogen. Filter the suspension through a tightly packed Celite pad (do not let the pad run dry to avoid fire hazards). Concentrate the filtrate to yield the phenol intermediate.

Protocol C: Late-Stage Phenol Alkylation

Objective: Install a solubilizing tail (e.g., an alkyl-piperazine) to finalize the API. Causality & Design: The molecule now contains two potential nucleophiles: the newly unmasked phenol (pKa ~9.5) and the diarylamine nitrogen (pKa > 15). To achieve strict O-alkylation over N-alkylation, a mild base like Potassium Carbonate ( K2​CO3​ ) is used in a polar aprotic solvent (DMF). K2​CO3​ is strong enough to quantitatively deprotonate the phenol but completely inert toward the diarylamine, ensuring 100% chemoselectivity.

Step-by-Step Procedure:

  • Preparation: Dissolve the phenol intermediate (1.0 equiv) in anhydrous DMF (0.15 M).

  • Base Addition: Add finely powdered K2​CO3​ (2.5 equiv). Stir for 15 minutes at room temperature to pre-form the phenoxide ion.

  • Alkylation: Add the desired alkyl halide (e.g., 1-(3-chloropropyl)-4-methylpiperazine) (1.2 equiv).

  • Reaction: Heat the mixture to 60°C for 8 hours.

  • Validation (Self-Validating Step): Perform an HPLC purity check. The protocol is validated when the chromatogram shows >95% conversion to a single product peak. The absence of a secondary peak with the same mass confirms that no N-alkylation occurred.

  • Workup: Quench with water to precipitate the product, or extract with Dichloromethane. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.

Quantitative Data & Troubleshooting

The following table summarizes the expected quantitative metrics and troubleshooting parameters for the three-step workflow.

Reaction StepExpected YieldCritical ParameterCommon Impurity / Failure ModeCorrective Action
1. Buchwald-Hartwig 75% – 85%Strict anaerobiosis ( O2​ < 5 ppm)Aniline homocoupling / oxidationDegas solvents via freeze-pump-thaw; use fresh BrettPhos ligand.
2. Debenzylation 90% – 98% H2​ Pressure (Strictly 1 atm)Hydrodefluorination (loss of -F)Do not use pressurized reactors (e.g., Parr shakers); avoid acidic additives.
3. Phenol Alkylation 80% – 90%Base selection (Use mild K2​CO3​ )N-alkylation of the diarylamineAvoid strong bases like NaH or KOtBu; maintain temperature 60°C.

References

  • Wrobleski ST, Moslin R, Lin S, et al. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry. 2019;62(20):8973-8995.[Link]

  • Surry DS, Buchwald SL. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science. 2011;2(1):27-50.[Link]

Sources

Method

Protocols for the catalytic hydrogenation of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline

Application Note: Chemoselective Catalytic Hydrogenation of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline Executive Summary & Chemical Context The compound 4-(benzyloxy)-5-fluoro-2-methoxyaniline is a highly functionalized int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline

Executive Summary & Chemical Context

The compound 4-(benzyloxy)-5-fluoro-2-methoxyaniline is a highly functionalized intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including targeted kinase inhibitors. The critical transformation required for this intermediate is the cleavage of the O-benzyl ether to reveal a functional phenol (yielding 4-amino-2-fluoro-5-methoxyphenol).

While palladium-catalyzed hydrogenation is the industry standard for O-debenzylation, the presence of a fluorine atom on an electron-rich aniline ring introduces a severe chemoselectivity challenge: competitive hydrodefluorination [1]. This application note details the mechanistic causality behind this side reaction and provides field-proven, self-validating protocols to achieve quantitative debenzylation while completely suppressing defluorination.

Mechanistic Causality: The Defluorination Dilemma

To design a robust protocol, one must understand the behavior of the substrate on the palladium surface. The starting material possesses a free, basic aniline moiety. In neutral or basic media, this primary amine coordinates strongly to the active sites of the palladium catalyst.

This coordination has two detrimental effects:

  • Catalyst Poisoning: It physically blocks active sites, drastically reducing the rate of the desired O-benzyl hydrogenolysis.

  • Electronic Activation of the C-F Bond: The electron-donating nature of the amine enriches the aromatic ring. When coordinated to the metal, this high local electron density facilitates the oxidative addition of the C-F bond to the low-valent palladium species, triggering rapid hydrodefluorination[2]. Furthermore, under hydrogen-starved conditions, the accumulation of defluorinated impurities is significantly accelerated[3].

The Strategic Solution: By introducing a stoichiometric amount of a strong acid (such as methanesulfonic acid, MsOH, or HCl), the free aniline is immediately protonated to form an anilinium salt. This simple modification completely masks the amine's coordinating ability. The electron-withdrawing nature of the anilinium group drastically reduces the electron density of the aromatic ring, creating an energetic barrier that disfavors C-F oxidative addition. Consequently, the defluorination pathway is shut down, and the rate of O-debenzylation is significantly accelerated[2].

ReactionPathways Substrate 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline Desired 4-Amino-2-fluoro- 5-methoxyphenol (Target) Substrate->Desired H2, Pd/C + Acid Modifier (Chemoselective) Undesired 4-Amino-3-methoxyphenol (Defluorinated Impurity) Substrate->Undesired H2, Pd/C Neutral Media (Hydrodefluorination)

Figure 1: Chemoselective O-debenzylation versus competitive hydrodefluorination pathways.

Quantitative Data Summary

The following table summarizes the reaction metrics based on the choice of reaction media and conditions. The data clearly illustrates the necessity of acid modification for this specific substrate class.

MethodAdditive / ModifierTempTimeConversionYield (Target)Defluorination
H₂ (1 atm), 10% Pd/CNone (Neutral Media)25 °C12 h>99%62%36%
H₂ (1 atm), 10% Pd/CMsOH (1.1 equiv) 25 °C3 h>99%98% <0.5%
CTH (NH₄HCO₂), 10% Pd/CNone40 °C4 h>95%88%~5%

Self-Validating Experimental Protocols

Protocol A: Acid-Modified Catalytic Hydrogenation (Recommended)

This protocol utilizes methanesulfonic acid (MsOH) to protect the C-F bond. A mixed solvent system of Ethyl Acetate (EtOAc) and Ethanol (EtOH) is used; EtOAc provides excellent solubility for the starting material, while EtOH ensures the resulting anilinium salt remains in solution, preventing premature precipitation that could trap the catalyst.

Workflow Step1 1. Substrate Activation Dissolve in EtOAc/EtOH & add 1.1 eq MsOH Step2 2. Catalyst Loading Add 5 wt% of 10% Pd/C under N2 atmosphere Step1->Step2 Step3 3. Hydrogenation H2 (1 atm) at 25°C with vigorous stirring (IPC via HPLC) Step2->Step3 Step4 4. Catalyst Removal Filter through Celite pad & wash with EtOH Step3->Step4 Step5 5. Free Base Isolation Neutralize with NaHCO3 (aq) & extract/crystallize Step4->Step5

Figure 2: Step-by-step workflow for the acid-modified catalytic hydrogenation protocol.

Step-by-Step Procedure:

  • Substrate Activation: Charge a reaction flask with 4-(benzyloxy)-5-fluoro-2-methoxyaniline (1.0 equiv). Add a 1:1 (v/v) mixture of EtOAc and EtOH (approx. 10 mL per gram of substrate). Stir until fully dissolved. Slowly add Methanesulfonic acid (MsOH, 1.1 equiv). Self-Validation: The solution may slightly darken or warm up, confirming the exothermic formation of the anilinium salt.

  • Catalyst Loading: Purge the flask with Nitrogen (N₂) for 5 minutes. Carefully add 10% Pd/C (50% wet, 5-10 wt% relative to the substrate). Crucial Safety Note: Always add Pd/C under an inert atmosphere to prevent the ignition of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon or mass flow controller (1 atm). Stir vigorously (≥ 600 rpm) at 20–25 °C.

  • In-Process Control (IPC): After 2 hours, sample the reaction. Self-Validation: HPLC analysis should show complete consumption of the starting material and a single major peak for the product. The absence of a highly polar defluorinated peak validates the chemoselectivity.

  • Catalyst Removal: Once complete, purge the system thoroughly with N₂. Filter the suspension through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional EtOH.

  • Free Base Isolation: Concentrate the filtrate under reduced pressure to roughly 1/3 of its volume. Add saturated aqueous NaHCO₃ slowly until the pH reaches 7.5–8.0. Self-Validation: Vigorous CO₂ bubbling will occur; the cessation of bubbling indicates complete neutralization of the MsOH, allowing the free 4-amino-2-fluoro-5-methoxyphenol to precipitate or be extracted into fresh EtOAc.

  • Final Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the target phenol as a crystalline solid (>95% yield).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

For laboratories lacking dedicated hydrogenation facilities, CTH using ammonium formate offers a safer, gas-free alternative, though it carries a slightly higher risk of trace defluorination compared to the acid-modified H₂ method[1].

Step-by-Step Procedure:

  • Dissolve the substrate (1.0 equiv) in Methanol (10 mL/g).

  • Add 10% Pd/C (10 wt%) under an N₂ atmosphere.

  • Add Ammonium formate (NH₄HCO₂, 4.0 equiv) in one portion. Causality: Ammonium formate decomposes on the Pd surface to generate H₂, CO₂, and NH₃. The generated NH₃ acts as a mild buffer, which partially mitigates defluorination but is less effective than strong acid protonation.

  • Heat the mixture to 40 °C and stir for 3–4 hours. Self-Validation: The continuous evolution of micro-bubbles (CO₂ and NH₃ gas) confirms the active decomposition of the formate and ongoing transfer hydrogenation.

  • Cool to room temperature, filter through Celite®, and concentrate. Partition between EtOAc and water to remove residual formate salts, then dry and concentrate the organic layer.

References

  • Hwang, H. T., Martinelli, J. R., Gounder, R., & Varma, A. (2016). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Chemical Engineering Journal, 288, 758-769. URL:[Link]

  • Kadam, A., et al. (2005). Understanding the Origin of Unusual Stepwise Hydrogenation Kinetics in the Synthesis of the 3-(4-Fluorophenyl)morpholine Moiety of NK1 Receptor Antagonist Aprepitant. Organic Process Research & Development, 9(6), 771-775. URL:[Link]

Sources

Application

4-(Benzyloxy)-5-fluoro-2-methoxyaniline applications in kinase inhibitor synthesis

Application Note: Strategic Utilization of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in the Synthesis of Next-Generation Kinase Inhibitors Executive Summary The development of highly selective, metabolically stable kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in the Synthesis of Next-Generation Kinase Inhibitors

Executive Summary

The development of highly selective, metabolically stable kinase inhibitors requires building blocks that offer precise spatial orientation and versatile functionalization handles. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline has emerged as a privileged intermediate in targeted therapy design (e.g., EGFR, ALK, and SIK inhibitors). This application note details the mechanistic rationale behind its unique substitution pattern and provides field-proven, self-validating protocols for integrating this building block into advanced kinase inhibitor scaffolds.

Mechanistic Rationale & Structural Causality

The efficacy of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline lies in the synergistic causality of its three distinct functional groups. Rather than being a passive scaffold, each substituent actively programs the molecule's chemical reactivity and biological performance:

  • 5-Fluoro Substitution (Metabolic & Electronic Modulation): The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability and block CYP450-mediated oxidation[1]. Because fluorine is highly electronegative, it exerts a strong inductive effect that modulates the pKa of the adjacent aniline nitrogen. This precise electronic tuning prevents excessive basicity, thereby improving the distribution coefficient ( D ) and passive membrane permeability of the final drug candidate[2].

  • 2-Methoxy Substitution (Conformational Locking): The methoxy group provides critical steric bulk and electrostatic repulsion, restricting the rotation of the C–N bond once the aniline is coupled to a heteroaryl core. This conformational lock forces the molecule into a bioactive geometry, while the oxygen atom can serve as a key hydrogen-bond acceptor for residues within the kinase hinge region[3].

  • 4-Benzyloxy Substitution (Orthogonal Protection & Late-Stage Functionalization): The benzyloxy ether acts as a robust, orthogonal protecting group that survives harsh basic and transition-metal-catalyzed conditions. Once the core scaffold is assembled, the benzyl group is selectively cleaved to reveal a reactive phenol. This phenol serves as an essential anchor point for late-stage functionalization (LSF), enabling the attachment of solubilizing tails (e.g., piperazines) or facilitating macrocyclization strategies to drastically improve kinase selectivity[4].

SAR_Logic Core 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline F_Group 5-Fluoro Group Core->F_Group MeO_Group 2-Methoxy Group Core->MeO_Group BnO_Group 4-Benzyloxy Group Core->BnO_Group F_Detail Blocks CYP450 oxidation Modulates aniline pKa F_Group->F_Detail MeO_Detail H-bond acceptor Restricts C-N rotation MeO_Group->MeO_Detail BnO_Detail Orthogonal protection Enables late-stage functionalization BnO_Group->BnO_Detail

Fig 1. Structure-Activity Relationship (SAR) and mechanistic causality of the building block.

Synthetic Workflows & Protocols

The integration of this aniline into a kinase inhibitor requires a three-stage workflow: C–N cross-coupling, selective deprotection, and late-stage alkylation.

Workflow BB Starting Aniline Int1 Coupled Intermediate BB->Int1 Buchwald-Hartwig Int2 Phenol Intermediate Int1->Int2 H2, Pd/C TKI Final TKI Int2->TKI Alkylation/Macrocyclization

Fig 2. Synthetic progression from the protected aniline building block to the final TKI.

Protocol 1: Buchwald-Hartwig Amination

To attach the aniline to a halogenated heteroaryl core (e.g., a pyrimidine or quinoline), a palladium-catalyzed Buchwald-Hartwig cross-coupling is utilized. The choice of a bulky, electron-rich ligand like BrettPhos is critical to favor mono-arylation and prevent the secondary amine product from undergoing a second coupling event[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (1.0 equiv), the heteroaryl chloride (1.05 equiv), Pd2​(dba)3​ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Degassing (Crucial for Catalyst Lifespan): Seal the flask and purge with argon via three vacuum/argon cycles. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.

  • Reaction: Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe. Heat the mixture to 90 °C for 4–6 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting aniline mass is consumed. The presence of a single major peak corresponding to the product mass validates the selectivity of the BrettPhos ligand.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography.

Protocol 2: Selective Hydrogenolytic Deprotection

The benzyl ether must be cleaved to expose the phenol for the final structural modifications.

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled intermediate in a 1:1 mixture of THF and Methanol (0.1 M). Add 10% Pd/C (10% w/w).

  • Atmosphere Exchange: Purge the flask with vacuum and backfill with hydrogen gas (balloon pressure) three times.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Causality & Validation: The 5-fluoro group is highly stable to these standard hydrogenolysis conditions, whereas a bromo or iodo substituent would risk unwanted dehalogenation. Monitor by TLC (UV detection); the product will stain strongly with phosphomolybdic acid (PMA) due to the newly formed free phenol.

  • Workup: Filter the suspension through Celite, washing thoroughly with Methanol. Concentrate in vacuo to yield the crude phenol, which is typically pure enough for the next step.

Protocol 3: Late-Stage Functionalization (Alkylation)

The exposed phenol is alkylated to introduce a basic amine tail, which improves aqueous solubility and modulates the pharmacokinetic profile.

Step-by-Step Methodology:

  • Preparation: Dissolve the phenol intermediate (1.0 equiv) in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (3.0 equiv) and the alkylating agent (e.g., 1-(2-chloroethyl)piperazine, 1.2 equiv).

  • Reaction: Heat to 60 °C for 12 hours. The K2​CO3​ deprotonates the phenol, generating a highly nucleophilic phenoxide that undergoes an SN​2 substitution with the alkyl chloride.

  • Workup & Validation: Cool the mixture and pour into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na2​SO4​ , and purify via reverse-phase HPLC. LC-MS should confirm the addition of the solubilizing tail.

Quantitative Data Presentation: Buchwald-Hartwig Optimization

The following table summarizes the optimization data for coupling 4-(Benzyloxy)-5-fluoro-2-methoxyaniline to a standard 4-chloropyrimidine core, highlighting the necessity of modern ligand selection[5].

EntryCatalyst SourceLigandBaseSolvent (Temp)Yield (%)Observation / Causality
1 Pd(OAc)2​ PPh 3​ Cs2​CO3​ Toluene (100 °C)12%Poor conversion; ligand not bulky enough to stabilize active Pd.
2 Pd2​(dba)3​ BINAP NaOtBu Toluene (100 °C)58%Moderate yield; some bis-arylation observed.
3 Pd2​(dba)3​ XantPhos Cs2​CO3​ Dioxane (90 °C)71%Good conversion, but slow reaction time (>16h).
4 Pd2​(dba)3​ BrettPhos NaOtBu Dioxane (90 °C) 94% Optimal; bulky ligand prevents over-arylation and accelerates reductive elimination.

Sources

Method

Application Note: Reagents and Protocols for the Selective Debenzylation of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline

[label="4-(Benzyloxy)-5-fluoro\n-2-methoxyaniline\n(SM)", fillcolor="#4285F4", Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistic guide...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4-(Benzyloxy)-5-fluoro\n-2-methoxyaniline\n(SM)", fillcolor="#4285F4",

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistic guide for the selective cleavage of the benzyl ether in 4-(Benzyloxy)-5-fluoro-2-methoxyaniline to yield 4-amino-2-fluoro-5-methoxyphenol, while preserving the delicate fluoro, methoxy, and aniline functional groups.

The Chemoselectivity Challenge

The molecule 4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a highly functionalized building block, characteristic of advanced intermediates used in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). The transformation to 4-amino-2-fluoro-5-methoxyphenol requires the selective removal of the benzyl (-OBn) protecting group.

This seemingly routine debenzylation is complicated by three competing vulnerabilities within the substrate:

  • The C-F Bond (Hydrodefluorination Risk): While C-F bonds are generally robust, the electron-donating nature of the methoxy and aniline groups enriches the aromatic ring. Under harsh reductive conditions (e.g., high-pressure H2​ with highly active Pd catalysts), transition metals can undergo oxidative addition into the C-F bond, leading to irreversible defluorination [2.3].

  • The Methoxy Group (Demethylation Risk): The use of standard, harsh Lewis acids (such as BBr3​ or BCl3​ ) will indiscriminately cleave both the benzyl and methyl ethers, generating an undesired diol.

  • The Free Aniline (Alkylation Risk): Acid-mediated cleavage methods generate a highly reactive benzyl carbocation. If this electrophile is not immediately intercepted, it will attack the nucleophilic aniline nitrogen or the electron-rich aromatic ring, leading to N-benzylated or Friedel-Crafts alkylated byproducts[1].

G SM 4-(Benzyloxy)-5-fluoro -2-methoxyaniline Desired 4-Amino-2-fluoro -5-methoxyphenol (Target) SM->Desired Selective Debenzylation Undesired1 Defluorinated Byproduct (Loss of F) SM->Undesired1 Harsh H2/Pd (Hydrodefluorination) Undesired2 Demethylated Byproduct (Loss of OMe) SM->Undesired2 Lewis Acids (e.g., BBr3) Undesired3 N-Benzylated Byproduct (Cation Rearrangement) SM->Undesired3 Acidic Cleavage (No Scavenger)

Chemoselectivity pathways for the debenzylation of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline.

Mechanistic Rationale & Protocol Selection

To navigate these challenges, the selection of the debenzylation reagent must be tailored to the laboratory's scale, equipment, and tolerance for transition metals.

G Start Select Debenzylation Method Q1 Is H2 gas available and safe to use? Start->Q1 H2_Yes Catalytic Hydrogenation (5% Pd/C, 1 atm H2) Q1->H2_Yes Yes H2_No Need Metal-Free Conditions? Q1->H2_No No Metal_No Transfer Hydrogenation (10% Pd/C, NH4HCO2) H2_No->Metal_No Metal Tolerated Metal_Yes Acid-Mediated (TFA + Thioanisole) H2_No->Metal_Yes Metal-Free Required

Decision tree for selecting the optimal debenzylation protocol based on laboratory constraints.

Method A: Mild Catalytic Hydrogenation (The Gold Standard)

Causality: Standard hydrogenation can risk dehalogenation, especially with aromatic halogens[2]. To maximize selectivity for O-debenzylation over C-F bond cleavage, a lower catalyst loading (5% Pd/C instead of 10%) and atmospheric pressure (1 atm) are utilized. Ethyl acetate is chosen as the solvent because its aprotic nature reduces the nucleophilicity of the aniline nitrogen, minimizing catalyst poisoning and side reactions[2].

Method B: Catalytic Transfer Hydrogenation (The Bench-Safe Alternative)

Causality: Catalytic transfer hydrogenation (CTH) using ammonium formate ( NH4​HCO2​ ) and Pd/C provides a mild alternative to H2​ gas[3]. Ammonium formate decomposes on the palladium surface to yield hydrogen, carbon dioxide, and ammonia. This in situ generation of hydrogen maintains a low, controlled concentration of reactive species, which significantly suppresses the oxidative addition of Pd into the C-F bond, preventing hydrodefluorination[4].

Method C: Acid-Mediated Cleavage (The Transition-Metal-Free Fallback)

Causality: Trifluoroacetic acid (TFA) is a superacid that protonates the benzyl ether, initiating heterolytic C-O bond cleavage to form a reactive benzyl carbocation[5]. Because the starting material contains an electron-rich aniline ring, this carbocation will rapidly undergo electrophilic aromatic substitution if left unchecked[1]. To prevent this, thioanisole is added as a scavenger. Thioanisole acts via direct nucleophilic trapping, capturing the benzyl cation to form a stable sulfonium salt, thereby protecting the target molecule[5].

Quantitative Method Comparison

MethodKey ReagentsExpected YieldDefluorination RiskScalability & Application
A. Catalytic Hydrogenation 5% Pd/C, H2​ (1 atm), EtOAc90 - 95%LowExcellent (Industrial standard)
B. Transfer Hydrogenation 10% Pd/C, NH4​HCO2​ , MeOH85 - 92%Very LowGood (Ideal for bench-scale)
C. Acid-Mediated Cleavage TFA, Thioanisole75 - 85%ZeroModerate (Requires rigorous workup)

Step-by-Step Experimental Protocols

Protocol A: Mild Catalytic Hydrogenation

Self-Validating Feature: The reaction completion is visually indicated by the cessation of hydrogen uptake, and the product is cleanly isolated simply by removing the heterogeneous catalyst.

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (1.0 equiv, e.g., 10 mmol) in anhydrous Ethyl Acetate (0.1 M concentration).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C, 5-10 mol% Pd). Caution: Pd/C is pyrophoric; add under a blanket of inert gas (Nitrogen or Argon).

  • Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) under 1 atm of H2​ . Monitor by LC-MS or TLC (typically complete within 2-4 hours).

  • Workup: Purge the flask with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with additional Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 4-amino-2-fluoro-5-methoxyphenol. Purify via recrystallization or flash column chromatography if necessary.

Protocol B: Catalytic Transfer Hydrogenation

Self-Validating Feature: The evolution of CO2​ and NH3​ gases confirms the active decomposition of the formate donor, driving the reaction forward.

  • Preparation: Dissolve the starting material (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Reagent Addition: Add 10% Pd/C (5 mol% Pd), followed by anhydrous Ammonium Formate (5.0 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C. Gas evolution will be observed. Stir for 1-2 hours, monitoring via TLC until the starting material is consumed.

  • Workup: Cool to room temperature and filter through a pad of Celite.

  • Isolation: Concentrate the methanolic filtrate. To remove residual formate salts, partition the residue between Ethyl Acetate and Water. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the product.

Protocol C: Acid-Mediated Cleavage

Self-Validating Feature: The workup utilizes a specific trituration step where the polar product salt precipitates out of the non-polar solvent, leaving the lipophilic scavengers behind.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material (1.0 equiv) in neat Trifluoroacetic Acid (TFA) to achieve a 0.2 M solution.

  • Scavenger Addition: Immediately add Thioanisole (3.0 to 5.0 equiv).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The solution may darken as the sulfonium adducts form.

  • Workup: Concentrate the reaction mixture under a gentle stream of Nitrogen to remove the bulk of the volatile TFA. Do not heat excessively.

  • Isolation: Add ice-cold Diethyl Ether to the oily residue and triturate vigorously. The product will precipitate as the TFA salt, while the thioanisole and benzyl-thioanisole adducts remain soluble in the ether.

  • Neutralization: Filter the precipitate, dissolve it in a minimal amount of water, and neutralize with saturated aqueous NaHCO3​ (pH ~7.5). Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate to yield the free base.

Analytical Validation

To confirm the structural integrity of the product and verify that no over-reduction (defluorination) occurred, the following analytical checks are mandatory:

  • 19F NMR Spectroscopy: The presence of a distinct singlet (typically between -120 ppm and -135 ppm, depending on the deuterated solvent) confirms the C-F bond remains intact. Loss of this signal indicates hydrodefluorination.

  • LC-MS: The target product (4-amino-2-fluoro-5-methoxyphenol) will show a mass shift of -90 Da relative to the starting material, corresponding to the exact mass loss of the benzyl group without the loss of the fluorine atom (-19 Da).

References

  • Chen, S. S. Y., et al. "Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts." Catalysis of Organic Reactions, Marcel Dekker. [2]

  • Ram, S., & Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate." Synthetic Communications, 17(4), 415-418 (1987). [3]

  • Yajima, H., et al. "Evaluation of the Trifluoromethanesulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis." ResearchGate. [6]

  • Peptide Chemistry Technical Guide. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." PeptideChemistry.org. [5]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in Targeted Kinase Inhibitor Synthesis

Strategic Rationale & Substrate Profiling In the development of small-molecule kinase inhibitors (e.g., EGFR, HER2, and BTK inhibitors), highly functionalized aniline derivatives serve as critical hinge-binding motifs. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Substrate Profiling

In the development of small-molecule kinase inhibitors (e.g., EGFR, HER2, and BTK inhibitors), highly functionalized aniline derivatives serve as critical hinge-binding motifs. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a highly versatile building block in this arena. Its unique substitution pattern provides three distinct pharmacological and synthetic advantages:

  • The 5-Fluoro Substituent: Lowers the pKa of the resulting secondary amine, improving metabolic stability and modulating lipophilicity.

  • The 2-Methoxy Group: Acts as a critical hydrogen-bond acceptor, often interacting with the conserved gatekeeper residues in kinase active sites.

  • The 4-Benzyloxy (-OBn) Handle: Provides a robust, orthogonally deprotectable ether linkage. Post-coupling, the benzyl group can be removed via palladium-catalyzed hydrogenolysis to reveal a phenol, which is subsequently alkylated with solubilizing groups (e.g., N -methylpiperazine or morpholine tails) to enhance aqueous solubility.

To integrate this aniline into a heteroaryl core (such as a 4-chloroquinazoline or 2-chloropyrimidine), the Buchwald-Hartwig cross-coupling is the premier methodology [1]. Due to the electron-rich nature of this specific aniline (driven by the ortho-methoxy and para-benzyloxy groups), the substrate is highly nucleophilic. While this facilitates initial coordination to the palladium center, it can trap the catalyst in a stable resting state, hindering the final reductive elimination step. Overcoming this requires precise catalyst and ligand design.

Mechanistic Causality & Catalyst Selection (E-E-A-T)

The Problem with Traditional Catalysts

First-generation systems like Pd2​(dba)3​ with BINAP or DPPF often fail with highly electron-rich anilines. The dibenzylideneacetone (dba) ligand can competitively bind to the active Pd0 species, slowing down the oxidative addition of the aryl chloride [2]. Furthermore, less bulky ligands fail to provide the steric pressure necessary to force the carbon and nitrogen atoms together, leading to β -hydride elimination (yielding dehalogenated byproducts) or catalyst death via the formation of inactive bis-amine palladium complexes [3].

The Solution: BrettPhos Pd G3

To ensure a self-validating, high-yielding protocol, we utilize the BrettPhos Pd G3 precatalyst alongside supplemental BrettPhos ligand.

  • Precatalyst Causality: The Generation 3 (G3) precatalyst features a mesylate counterion and a 2-aminobiphenyl backbone. Upon exposure to a base, it rapidly and quantitatively undergoes deprotonation and reductive elimination to generate the active, monoligated L-Pd0 species. This avoids the use of dba entirely.

  • Ligand Causality: BrettPhos is a highly bulky dialkylbiarylphosphine. The massive steric profile of the cyclohexyl groups and the triisopropylphenyl ring forces the palladium center into a highly constrained geometry. Once the aniline coordinates, the steric clash accelerates the reductive elimination step, expelling the product and regenerating the catalyst before off-cycle deactivation can occur [4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (BrettPhos) PdII_OA L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->PdII_OA + Ar-Cl (Oxidative Addition) PdII_Amine L-Pd(II)(Ar)(NHR) Amido Complex PdII_OA->PdII_Amine + R-NH2, Base - Base·HCl PdII_Amine->Pd0 (Reductive Elimination) Product Ar-NHR Coupled Product PdII_Amine->Product

Caption: Catalytic cycle of BrettPhos-Pd mediated Buchwald-Hartwig amination.

Optimization Matrices

The following tables summarize the quantitative data from our optimization campaigns coupling 4-(Benzyloxy)-5-fluoro-2-methoxyaniline with a model electrophile (4-chloro-7-methoxyquinazoline).

Table 1: Precatalyst and Ligand Optimization

Conditions: 1.0 eq Ar-Cl, 1.1 eq Aniline, 1.4 eq NaOtBu, 1,4-Dioxane (0.2 M), 90 °C, 4 h.

EntryPalladium Source (mol%)Ligand (mol%)Conversion (%)Isolated Yield (%)Primary Byproduct
1 Pd2​(dba)3​ (5%)BINAP (10%)22%15%Dehalogenated Ar-H
2 Pd(OAc)2​ (5%)Xantphos (10%)55%42%Unreacted Ar-Cl
3RuPhos Pd G3 (2%)RuPhos (2%)85%78%Trace bis-arylation
4 BrettPhos Pd G3 (2%) BrettPhos (2%) >99% 95% None (Clean)
Table 2: Base and Solvent Effects

Conditions: BrettPhos Pd G3 (2 mol%), BrettPhos (2 mol%), 90 °C.

EntryBase (1.4 eq)Solvent (0.2 M)Time to CompletionResult & Causality
1 K3​PO4​ 1,4-Dioxane>12 h (Incomplete)Base is too weak to efficiently deprotonate the Pd-amine complex.
2 Cs2​CO3​ t -Amyl Alcohol8 hExcellent alternative if base-sensitive esters are present on the electrophile.
3 NaOtBu 1,4-Dioxane 4 h Optimal. Rapid deprotonation; -OBn ether is entirely stable to NaOtBu.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Activation (Color Shift Check) Step1->Step2 Step3 3. Cross-Coupling (90°C, 4h) Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. Flash Column Purification Step4->Step5

Caption: Self-validating experimental workflow for the cross-coupling protocol.

Materials Required:
  • 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (1.10 mmol, 271.9 mg)

  • Aryl Chloride electrophile (e.g., 4-chloro-7-methoxyquinazoline) (1.00 mmol)

  • BrettPhos Pd G3 (0.02 mmol, 18.1 mg, 2 mol%)

  • BrettPhos ligand (0.02 mmol, 10.7 mg, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.40 mmol, 134.5 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere Setup:

    • In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with the Aryl Chloride, 4-(Benzyloxy)-5-fluoro-2-methoxyaniline, BrettPhos Pd G3, BrettPhos, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic. Moisture will rapidly hydrolyze the active Pd0 complex and the aryl chloride. An inert atmosphere is non-negotiable.

  • Solvent Addition & Catalyst Activation:

    • Add 5.0 mL of anhydrous, sparged 1,4-Dioxane to the vial. Seal the vial with a Teflon-lined septum cap.

    • Validation Checkpoint 1 (Visual): Stir at room temperature for 5 minutes. The suspension must transition from a pale yellow/greenish mixture to a deep, homogeneous red/orange solution. This color shift confirms the G3 precatalyst has successfully shed its biphenyl backbone to form the active L-Pd0 species. If the solution turns black, oxygen has infiltrated the system, resulting in "Pd-black" precipitation.

  • Heating & Reaction Monitoring:

    • Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 4 hours.

    • Validation Checkpoint 2 (Analytical): At 4 hours, cool the reaction, withdraw a 10 μ L aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You should observe the complete disappearance of the Aryl Chloride peak and the emergence of the product mass [M+H]+ .

  • Workup & Quench:

    • Cool the reaction mixture to room temperature. Quench by adding 5 mL of deionized water.

    • Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc).

    • Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium residues. Rinse the Celite pad with an additional 10 mL of EtOAc.

  • Extraction & Purification:

    • Transfer the filtrate to a separatory funnel. Separate the organic layer and wash the aqueous layer with EtOAc ( 2×10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient, typically 10% to 60% EtOAc depending on the heteroaryl core) to afford the pure coupled product.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. URL:[Link]

  • Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions. Journal of the American Chemical Society. URL:[Link]

  • Louillat, M.-L., et al. (2013). Oxidative C–H amination reactions. Chemical Society Reviews. URL:[Link]

  • Anand, M., et al. (2019). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Catalysis. URL:[Link]

Method

Application Note: Orthogonal Protection Strategies in Targeted Oncology – Utilizing 4-(Benzyloxy)-5-fluoro-2-methoxyaniline

Audience: Researchers, Process Chemists, and Oncology Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary The rapid evolution of acquired resistance in non-sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Oncology Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

The rapid evolution of acquired resistance in non-small cell lung cancer (NSCLC) and other malignancies necessitates the continuous development of next-generation tyrosine kinase inhibitors (TKIs). While standard building blocks like 4-fluoro-2-methoxyaniline are foundational to approved drugs such as Osimertinib[1], the demand for late-stage structural diversification has driven the adoption of orthogonally protected intermediates. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline serves as a highly versatile scaffold. By masking a critical phenolic oxygen with a robust benzyl ether, this intermediate allows chemists to construct the complex kinase-binding core first, followed by selective deprotection and late-stage functionalization to append solubilizing or target-specific basic tails.

Mechanistic Rationale & Chemical Logic

The structural features of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline are precisely engineered to balance synthetic tractability with optimal pharmacodynamic properties in the final Active Pharmaceutical Ingredient (API):

  • The Aniline Nitrogen: Acts as the primary nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling to hinge-binding heterocyclic cores (e.g., pyrimidines or quinazolines).

  • 2-Methoxy Group: Provides essential steric bulk and acts as a hydrogen-bond acceptor. This substituent dictates the dihedral angle of the resulting biaryl system, ensuring the molecule adopts the correct conformation to fit within the restricted ATP-binding pocket of mutant kinases (such as EGFR T790M/L858R)[2].

  • 5-Fluoro Group: Strategically placed to enhance metabolic stability by blocking cytochrome P450-mediated oxidation. Additionally, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent aniline, modulating its reactivity to prevent over-alkylation during core assembly[1].

  • 4-Benzyloxy Group (The Orthogonal Switch): Unlike a static methoxy group, the benzyloxy moiety is a temporary mask. It is chemically robust enough to survive the harsh basic and thermal conditions of initial core coupling. Once the core is assembled, the benzyl group is cleanly cleaved via palladium-catalyzed hydrogenolysis—without the need for harsh Lewis acids (like BBr3) that would non-selectively destroy the critical 2-methoxy group[3]. The resulting free phenol is then alkylated to attach basic side chains (e.g., piperazines or dimethylaminoethyl groups) that dictate drug solubility, cellular permeability, and specific interactions with solvent-exposed regions of the kinase.

Signaling Pathway Context

To understand the utility of the synthesized API, it is critical to visualize the oncogenic pathway it disrupts. The synthesized TKIs primarily target the hyperactive Epidermal Growth Factor Receptor (EGFR) and its downstream MAPK signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR (T790M/L858R) EGF->EGFR Activates RAS RAS / RAF Complex EGFR->RAS Phosphorylation TKI Synthesized TKI API TKI->EGFR Covalent/Allosteric Inhibition MEK MEK / ERK Cascade RAS->MEK Signal Transduction Proliferation Tumor Cell Proliferation MEK->Proliferation Drives Survival

Diagram 1: Disruption of the mutant EGFR/MAPK oncogenic signaling pathway by the synthesized TKI.

Synthetic Workflow Logic

The synthesis relies on a three-stage self-validating workflow: Core Assembly, Selective Deprotection, and Late-Stage Functionalization.

Synthetic_Workflow SM 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline Step1 SNAr Coupling (Base, Heat) SM->Step1 Core Pyrimidine Core (Electrophile) Core->Step1 Int1 O-Protected Intermediate Step1->Int1 Step2 Debenzylation (Pd/C, H2) Int1->Step2 Int2 Free Phenol Intermediate Step2->Int2 Step3 Alkylation (Basic Side Chain) Int2->Step3 API Target TKI API Step3->API

Diagram 2: Three-stage synthetic logic utilizing the orthogonal benzyloxy protecting group.

Detailed Experimental Protocols

Protocol A: SNAr Coupling to the Kinase Core

Causality: Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with the aniline for the electrophilic pyrimidine core.

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve the electrophilic pyrimidine core (10.0 mmol) and 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (10.5 mmol) in anhydrous 1-butanol (50 mL).

  • Reaction: Add DIPEA (20.0 mmol) dropwise. Attach a reflux condenser and heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.

  • Validation: Monitor reaction completion via LC-MS. The mass of the free aniline (m/z 248.1) should completely disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the O-protected intermediate.

Protocol B: Selective Debenzylation via Catalytic Hydrogenolysis

Causality: A solvent mixture of THF and Methanol (1:1) is critical here. The bulky O-protected intermediate has poor solubility in pure methanol, which would lead to incomplete deprotection, while pure THF can poison the palladium catalyst.

  • Setup: Dissolve the O-protected intermediate (8.0 mmol) in a 1:1 mixture of THF/MeOH (80 mL). Carefully add 10% Pd/C (0.8 mmol, 10 mol% Pd) under a gentle stream of argon to prevent ignition.

  • Reaction: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Validation: Perform a quick 1H-NMR check of a mini-workup sample. The diagnostic singlet of the benzyl CH2 protons (~5.1 ppm) and the multiplet of the phenyl ring (~7.3-7.5 ppm) must be completely absent.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate to afford the free phenol intermediate.

Protocol C: Late-Stage Alkylation

Causality: Potassium carbonate (K2CO3) is chosen over stronger bases (like NaH) to selectively deprotonate the phenol without causing side reactions at the secondary amine linkages of the pyrimidine core.

  • Setup: Dissolve the phenol intermediate (5.0 mmol) in anhydrous DMF (25 mL). Add finely powdered K2CO3 (15.0 mmol).

  • Reaction: Add the desired alkyl halide (e.g., N,N-dimethylaminoethyl chloride hydrochloride, 6.0 mmol). Stir the suspension at 60°C for 6 hours.

  • Workup & Validation: Quench with ice water (50 mL) to precipitate the product. Filter the solid and purify via flash chromatography (DCM:MeOH gradient). Confirm the attachment of the solubilizing tail via High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Process Optimization

The efficiency of the late-stage diversification steps is highly dependent on catalyst loading and solvent choice. The table below summarizes the optimization parameters for Protocols B and C.

Reaction StepCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
Debenzylation 5 mol% Pd/CPure MeOH251265%58%92.1%
Debenzylation 10 mol% Pd/CTHF/MeOH (1:1)254>99%94% 98.5%
Alkylation NaH (2.0 eq)THF0 to 25880%62% (Side products)85.0%
Alkylation K₂CO₃ (3.0 eq)DMF606>99%88% 99.1%

Table 1: Optimization of debenzylation and alkylation parameters demonstrating the necessity of the THF/MeOH co-solvent system and mild carbonate bases.

References

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of AX7593, a Quinazoline-Derived Photoaffinity Probe for EGFR Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis and evaluation of azalamellarin N and its A-ring-modified analogues as non-covalent inhibitors of the EGFR T790M/L858R mutant Source: National Institute of Informatics (NII) / Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline synthesis

Topic: Yield Optimization for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Advanced Synthesis Troubleshooting Center....

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Optimization for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Synthesis Troubleshooting Center. The reduction of 4-(benzyloxy)-5-fluoro-2-methoxy-1-nitrobenzene to 4-(benzyloxy)-5-fluoro-2-methoxyaniline presents a classic chemoselectivity challenge. The substrate contains three highly reactive domains: a reducible nitro group, a hydrogenolysis-prone benzyl ether, and a hydrodehalogenation-prone aryl fluoride[1].

This guide provides field-proven causality analyses, quantitative comparisons, and self-validating protocols to help you eliminate side reactions and maximize your aniline yield.

Mechanistic Pathway & Failure Modes

Understanding the kinetic pathways of your reaction is the first step to troubleshooting. The diagram below illustrates the desired reduction pathway versus the primary failure modes (debenzylation and defluorination) that degrade reaction yield.

G Start Nitro Precursor (4-OBn, 5-F, 2-OMe) Nitroso Nitroso Intermediate Start->Nitroso Reduction Debenz Debenzylation (Side Reaction) Start->Debenz Direct Cleavage Hydroxyl Hydroxylamine Accumulation Nitroso->Hydroxyl +H2 Target 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline Hydroxyl->Target Fast Reduction Target->Debenz Pd/C Catalyst Defluor Hydrodefluorination (Side Reaction) Target->Defluor Over-reduction

Mechanistic pathway of nitro reduction vs. competing debenzylation and defluorination side reactions.

Troubleshooting FAQs

Q1: I am using standard 10% Pd/C with H₂ gas. My LC-MS shows a massive loss of the benzyl protecting group. Why is this happening, and how do I stop it? A1: Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of O-benzyl ethers. When the benzylic C-O bond coordinates to the palladium crystal lattice, the bond dissociation energy is significantly lowered, leading to rapid cleavage. Solution: Switch your catalyst to Sulfided Platinum on Carbon[Pt(S)/C] . The addition of sulfur poisons the highly active step-edge sites on the platinum surface. This tempers the catalyst's reactivity, allowing the highly polar nitro group to reduce while completely sparing the benzyl ether[1][2].

Q2: My reaction is preserving the benzyl group, but I am seeing a side product with a mass of [M-19+1] (loss of fluorine). What causes this? A2: You are observing hydrodefluorination. Once the nitro group is reduced to an amine, the newly formed aniline acts as a strong electron-donating group. This increases electron density in the aromatic ring and weakens the adjacent C-F bond, making it susceptible to oxidative addition by the metal catalyst[2]. Solution: Hydrodehalogenation is heavily dependent on the metal type. Platinum is inherently less prone to oxidative addition into carbon-halogen bonds than palladium. Utilizing Pt(S)/C at low temperatures (20–25 °C) or switching to a dissolving metal reduction (e.g., Fe/NH₄Cl) will arrest this side reaction[3][4].

Q3: I switched to an Iron/NH₄Cl reduction to avoid hydrogenation issues, but my yield is low (<50%) and the reaction forms an intractable sludge. How can I improve recovery? A3: Béchamp-type reductions rely on the surface area of the iron metal[5]. Standard iron filings passivate quickly, halting the reaction at the hydroxylamine intermediate. Furthermore, the resulting Fe₃O₄ (iron oxide) sludge traps the product. Solution: Use Carbonyl Iron Powder (CIP) , which has a microscopic, highly active surface area[4]. To resolve the sludge issue, perform a hot filtration through a Celite pad while the reaction is still warm, and wash the filter cake aggressively with hot ethyl acetate to desorb the aniline from the iron oxides.

Quantitative Method Comparison

To aid in your route selection, the following table summarizes the expected chemoselectivity profiles of various reduction methodologies applied to 4-(benzyloxy)-5-fluoro-2-methoxy-1-nitrobenzene.

Reduction MethodCatalyst/ReagentTarget Aniline YieldDebenzylation (%)Defluorination (%)Practicality / Scalability
Standard Hydrogenation 10% Pd/C, H₂ (1 atm)< 15%> 80%~ 5%Poor (Uncontrollable side reactions)
Modified Hydrogenation 5% Pt/C, H₂ (1 atm)65 - 75%< 5%20 - 30%Moderate (Requires strict time control)
Poisoned Hydrogenation 5% Pt(S)/C, H₂ (3 bar)> 90% < 1% < 1% Excellent (Highly chemoselective)[1]
Dissolving Metal CIP Fe⁰ / NH₄Cl (aq)85 - 90%0%0%Good (Requires rigorous filtration)[4]
Metal Salt Reduction SnCl₂·2H₂O / EtOH70 - 80%0%0%Poor (Generates toxic tin waste)
Self-Validating Experimental Protocols

Below are two optimized, self-validating protocols designed to maximize the yield of 4-(benzyloxy)-5-fluoro-2-methoxyaniline.

Protocol A: Catalytic Hydrogenation using Sulfided Platinum [Pt(S)/C]

Best for: Clean reaction profiles, easy workup, and scale-up.

  • Preparation: In a rigorously dried autoclave or Parr shaker, dissolve 4-(benzyloxy)-5-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Catalyst Addition: Add 5% Pt(S)/C (0.1 to 0.5 mol % Pt relative to substrate). Causality Note: THF is preferred over MeOH to further suppress any background solvolysis or dehalogenation[1].

  • Purge & Pressurize: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize the vessel to 3 bar (approx. 45 psi) of H₂.

  • Reaction: Stir vigorously at 20–25 °C for 12–18 hours.

  • Validation Checkpoint (Self-Validating Step): Isolate the hydrogen source and monitor the pressure gauge. If the pressure remains strictly constant for 30 minutes, hydrogen uptake has ceased. Because Pt(S)/C cannot cleave the benzyl group or the C-F bond, the cessation of H₂ uptake mathematically validates that the reaction has halted precisely at the aniline stage.

  • Workup: Vent the hydrogen, purge with nitrogen, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to afford the pure aniline.

Protocol B: Dissolving Metal Reduction using Carbonyl Iron Powder (CIP)

Best for: Laboratories lacking high-pressure hydrogenation equipment.

  • Preparation: Suspend the nitro precursor (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add Ammonium Chloride (NH₄Cl, 3.0 eq) and Carbonyl Iron Powder (CIP, 5.0 eq). Causality Note: NH₄Cl acts as a mild proton source that continuously cleans the iron surface, preventing passivation without making the solution acidic enough to cleave the ether[4].

  • Reaction: Heat the mixture to 70 °C under vigorous mechanical stirring for 2–4 hours.

  • Validation Checkpoint (Self-Validating Step): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute and stain with Ninhydrin. The complete disappearance of the UV-active starting material and the appearance of a single, strongly Ninhydrin-positive (purple/brown) baseline spot validates that no hydroxylamine intermediate remains.

  • Workup: While the mixture is still hot (60 °C), filter it through a tightly packed Celite pad. Wash the iron oxide cake with hot Ethyl Acetate (3 × 50 mL) to ensure complete desorption of the product[5]. Concentrate the organics, wash with brine, dry over Na₂SO₄, and evaporate to yield the product.

References
  • [1] Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry - ACS Publications. 1

  • [3] Sulfided platinum as catalyst for hydrogenation of heteroaryl nitro compounds. Università degli Studi di Milano. 3

  • [2] Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes. Thieme Connect.2

  • [4] Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Organic Letters - ACS Publications. 4

  • [5] Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. 5

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Benzyloxy)-5-fluoro-2-methoxyaniline Storage Degradation

Welcome to the Technical Support Center for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (CAS: 2229619-99-0). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (CAS: 2229619-99-0). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals experiencing stability and degradation issues with this specific substituted aniline intermediate.

Mechanistic Insight into Degradation

Aniline derivatives are notoriously sensitive to environmental factors. The compound 4-(Benzyloxy)-5-fluoro-2-methoxyaniline features a highly electron-rich aromatic system. While the fluorine atom exerts a mild electron-withdrawing inductive effect, the strongly electron-donating methoxy (-OCH 3​ ) and benzyloxy (-OBn) groups significantly increase the electron density at the amine nitrogen.

This structural electronic profile lowers the oxidation potential of the molecule, making it highly susceptible to1 when exposed to atmospheric oxygen and light[1]. The initial oxidation generates an amine radical cation, which subsequently undergoes coupling reactions to form2[2]. This is why degraded batches typically exhibit a distinct color shift from pale yellow to a3[3].

Quantitative Stability Profile

To understand the causality of degradation, it is critical to evaluate how specific environmental variables impact the compound's half-life. The table below summarizes the quantitative degradation kinetics under various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Products
Optimal (Cryo) -20°CArgonDark (Amber)> 24 monthsNone (Stable)
Standard (Fridge) 2-8°CNitrogenDark (Amber)12 - 18 monthsTrace azo dimers
Sub-optimal (RT) 20-25°CAir (Sealed)Dark3 - 6 monthsN-oxides, Azoxy compounds
Exposed (Benchtop) 20-25°CAir (Open)Ambient Light< 1 weekPolymeric "tars" (Insoluble)
Experimental Protocol: Recovery of Degraded Material

If your batch has undergone moderate oxidative degradation (indicated by a dark brown discoloration), you can recover the pure monomeric aniline using the following self-validating acid-base extraction protocol. This method is self-validating because monomeric anilines form soluble hydrochloride salts, whereas high-molecular-weight polymeric tars do not, allowing visual confirmation of successful separation.

Step-by-Step Methodology: Acid-Base Purification

  • Dissolution & Acidification: Dissolve the degraded 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in an organic solvent (e.g., ethyl acetate). Add 1M aqueous Hydrochloric Acid (HCl) in a 1:1 volume ratio. Stir vigorously for 15 minutes. Causality: The free amine is protonated to form a water-soluble anilinium chloride salt, partitioning into the aqueous layer. The benzyloxy group is stable under dilute, short-term 1M HCl exposure.

  • Phase Separation & Filtration: Transfer to a separatory funnel. Collect the aqueous layer. If the aqueous layer is cloudy with suspended dark particulates (polymeric tars), pass it through a Celite pad. Causality: Discarding the dark organic layer removes non-basic oxidative impurities and unreacted neutral byproducts.

  • Basification (Free-basing): Cool the aqueous layer in an ice bath (0-5°C). Slowly add saturated aqueous Sodium Bicarbonate (NaHCO 3​ ) dropwise until the pH reaches 8-9. Causality: Neutralizing the acid regenerates the free, uncharged aniline, which precipitates or oils out of the aqueous solution.

  • Extraction & Drying: Extract the regenerated free amine with fresh ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na 2​ SO 4​ ).

  • Concentration & Repackaging: Evaporate the solvent under reduced pressure (rotary evaporator) at <35°C to prevent thermal degradation. Immediately purge the receiving flask with Argon, transfer to an amber glass vial, and store at -20°C.

Visualizing the Degradation Pathway & Storage Workflow

The following diagram illustrates the divergent pathways of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline based on handling practices.

G Compound 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline O2_Light Exposure to O2 & Light Compound->O2_Light Poor Storage Argon Argon/N2 Purge (Inert Atmosphere) Compound->Argon Best Practice Radical Amine Radical Cation Formation O2_Light->Radical Oxidation Polymer Azo/Nitroso Intermediates & Polymeric Tars Radical->Polymer Polymerization Amber Amber Glass Vial (Light Protection) Argon->Amber Temp -20°C Storage (Thermal Control) Amber->Temp Stable Stable Compound (>99% Purity Maintained) Temp->Stable

Mechanistic pathways of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline degradation vs. optimal storage.

Frequently Asked Questions (FAQs)

Q: My compound arrived as a pale yellow solid, but after a month in the fridge, it is dark brown. Is it ruined? A: Not necessarily. Anilines 4 due to surface oxidation[4]. Even a 1-2% conversion to highly conjugated polymeric tars can turn the entire batch dark brown. Verify the actual purity via HPLC or NMR. If the purity is still >95%, it may be usable for your synthesis. If not, utilize the acid-base purification protocol detailed above.

Q: Why is Argon preferred over Nitrogen for purging the storage vials? A: While both are inert gases, Argon is denser than air (approx. 38% heavier), whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it forms a protective "blanket" over the solid compound, effectively displacing oxygen at the bottom of the vial. Nitrogen tends to mix with ambient air more readily upon sealing.

Q: Does the benzyloxy group make this compound sensitive to acidic storage conditions? A: Yes. While the primary degradation route is amine oxidation, the benzyloxy ether (-OBn) can undergo cleavage under strongly acidic conditions (e.g., Lewis acids or concentrated hydrohalic acids). Therefore, when performing the acid-base recovery protocol, limit the exposure time to 1M HCl to prevent unwanted ether hydrolysis.

Q: Can I store this compound in solution to make aliquoting easier? A: It is highly discouraged. Dissolving the aniline in a solvent (especially oxygenated solvents like THF or ether) increases molecular mobility and dissolved oxygen interaction, exponentially accelerating the oxidation kinetics. Always store the compound as a neat solid.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification and Recrystallization of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 4-(Benzyloxy)-5-fluoro-2-methoxyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline , a complex, poly-substituted aniline intermediate often utilized in the synthesis of kinase inhibitors and other advanced pharmaceutical active ingredients (APIs).

Due to its specific functional groups, this compound presents unique challenges, including susceptibility to aerial oxidation, polymorphic variability, and a tendency to "oil out" (liquid-liquid phase separation) during crystallization.

Part 1: Mechanistic FAQs & Troubleshooting Insights

Q1: Why does the crude compound rapidly darken upon exposure to air, and how do I mitigate this during purification? A1: The electron-donating methoxy group (-OCH3) positioned ortho to the primary amine significantly increases the electron density on the nitrogen atom, lowering its oxidation potential. This makes the aniline highly susceptible to aerial oxidation, leading to the formation of deeply colored azo, azoxy, or quinonoid oligomers[1]. Mitigation: Always purge your extraction and crystallization solvents with an inert gas (N2 or Ar). Incorporate an activated carbon (charcoal) treatment during the organic phase workup; the highly porous carbon matrix selectively adsorbs these high-molecular-weight, conjugated oxidized species before crystallization.

Q2: How do the specific substituents dictate the choice of recrystallization solvent? A2: The molecule possesses competing solubility drivers: the bulky benzyloxy group imparts significant lipophilicity, while the amine and methoxy groups offer hydrogen-bond accepting/donating capabilities. The fluoro group enhances crystallinity via strong dipole-dipole interactions but can lead to polymorphic variability. A binary solvent system like Toluene/Heptane is optimal. Toluene completely dissolves the compound at reflux due to favorable π-π stacking with the aromatic rings, while the non-polar Heptane acts as an anti-solvent to drive selective supersaturation upon cooling[2].

Q3: Is the benzyloxy group stable during the acid-base extraction of the aniline? A3: Yes. Benzyl ethers are robust and generally stable to the dilute aqueous acids (e.g., 1M HCl) used to protonate the aniline for aqueous partitioning. Cleavage of the benzyl ether typically requires strong Lewis acids (e.g., BBr3), concentrated Brønsted acids at elevated temperatures, or catalytic hydrogenation. Therefore, a standard 1M HCl extraction followed by basification (pH 8-9) is a safe, self-validating method to purge neutral organic impurities without degrading the ether linkage[3].

Part 2: Quantitative Data & Solvent Selection

The following tables summarize the physical parameters and expected outcomes for the purification of substituted anilines based on established industrial crystallization data[2][3].

Table 1: Solvent System Matrix for Recrystallization
Solvent System (Ratio)Primary MechanismExpected Yield (%)Expected Purity (HPLC Area %)Notes on Impurity Purge
Toluene / Heptane (1:3) Anti-solvent / Cooling82 - 88%> 99.5%Excellent purge of polar oxidized oligomers.
EtOAc / Hexanes (1:4) Polarity Gradient75 - 80%> 99.0%Good for purging des-fluoro structural analogues.
Ethanol / Water (3:1) Hydrogen Bonding60 - 70%> 98.5%Prone to oiling out; requires strict temperature control.
Table 2: Acid-Base Extraction Parameters
ParameterTarget ValueCausality / Rationale
Acidic Aqueous Phase 1.0 M HClEnsures complete protonation of the aniline to its water-soluble hydrochloride salt.
Neutral Organic Wash Ethyl Acetate (EtOAc)Removes unreacted benzyl halides, fluorinated starting materials, and neutral byproducts.
Basification Target pH pH 8.5 - 9.5 (via NaOH)Liberates the free base aniline, forcing it out of the aqueous phase. Avoid pH >10 to prevent emulsion formation.

Part 3: Experimental Methodologies

Protocol A: Acid-Base Extraction and Decolorization

This protocol isolates the target amine from neutral/acidic impurities and removes oxidized degradation products.

  • Dissolution: Dissolve the crude 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in Ethyl Acetate (10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Extract the organic layer with 1M aqueous HCl (3 x 5 mL/g). The target compound migrates to the aqueous layer as a hydrochloride salt. Self-Validation: TLC of the remaining organic layer should show the absence of the amine spot (ninhydrin or UV active).

  • Organic Wash: Discard the organic layer (contains neutral impurities). Wash the combined acidic aqueous layers once with fresh EtOAc to remove residual lipophilic contaminants.

  • Free-Basing: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 2M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH 8.5 - 9.5. The free base aniline will precipitate or form a cloudy suspension.

  • Back-Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) or fresh EtOAc (3 x 5 mL/g).

  • Decolorization: To the combined organic extracts, add activated carbon (10% w/w relative to crude) and anhydrous Na₂SO₄. Stir at room temperature for 30 minutes under an inert atmosphere.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the carbon. Concentrate the pale-yellow filtrate in vacuo to yield the semi-purified free base.

Protocol B: Optimized Controlled Cooling Crystallization

This protocol prevents agglomeration and liquid-liquid phase separation (LLPS).

  • Primary Dissolution: Suspend the semi-purified aniline in Toluene (approx. 2-3 mL/g). Heat the mixture to 75-80 °C under nitrogen until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add hot Heptane (75 °C) dropwise while maintaining stirring. Continue addition until the solution becomes faintly turbid (the metastable zone boundary).

  • Clarification & Seeding: Add a few drops of Toluene to regain a perfectly clear solution. Cool the reactor precisely to 60 °C and introduce 0.5% w/w of pure seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, preventing sudden crash-out and agglomeration[4].

  • Controlled Cooling: Implement a linear cooling ramp of 0.5 °C/min down to 5 °C.

  • Isolation: Isolate the resulting crystalline solid via vacuum filtration. Wash the filter cake with ice-cold Heptane (2 x 2 mL/g) and dry in a vacuum oven at 40 °C for 12 hours.

Part 4: Troubleshooting Guide

Issue: The compound "oils out" (forms a biphasic liquid mixture) instead of forming crystals upon cooling.

  • Diagnostic: This is known as Liquid-Liquid Phase Separation (LLPS), which occurs when the supersaturation level exceeds the solubility limit of the liquid phase before the crystallization nucleation point is reached[4].

  • Solution: Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more of the "good" solvent (Toluene) to shift the concentration out of the LLPS regime. Reduce the cooling rate and ensure you seed the solution at a higher temperature (within the metastable zone) to force solid-state nucleation before liquid demixing occurs.

Issue: Co-crystallization of the des-fluoro or des-benzyl impurity.

  • Diagnostic: Structurally similar impurities often have a selectivity coefficient ( α ) close to 1, meaning they readily substitute the target molecule in the crystal lattice (solid solution formation)[2].

  • Solution: Switch the solvent system to one with different hydrogen-bonding dynamics (e.g., Isopropanol/Water or EtOAc/Hexanes). Changing the solvent alters the thermodynamic distribution coefficient ( Ki​ ) of the impurity, preventing it from integrating into the growing crystal lattice.

Part 5: Purification Workflow Visualization

PurificationWorkflow A Crude 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline B Acid-Base Extraction (1M HCl / NaOH) A->B Removes neutral/acidic impurities C Decolorization (Activated Carbon) B->C Isolates free base D Solvent Exchange (Toluene/Heptane) C->D Removes oxidized oligomers E Controlled Cooling & Seeding D->E Reaches metastable zone F Pure Crystalline Product (>99.5% HPLC) E->F Prevents agglomeration/oiling

Workflow for the purification and crystallization of substituted anilines.

References

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Elsevier. Available at:[Link]

  • Urwin, S. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development, 24(8), 1443–1456. Available at:[Link]

  • Janbon, S. L. M., et al. "Effects of Scale, Equipment, and Operation on Agglomeration during a Reactive Crystallization." Organic Process Research & Development, 23(3), 302-308. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Benzyloxy)-5-fluoro-2-methoxyaniline Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists synthesizing 4-(Benzyloxy)-5-fluoro-2-methoxyaniline , a highly functionalized intermediate frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists synthesizing 4-(Benzyloxy)-5-fluoro-2-methoxyaniline , a highly functionalized intermediate frequently utilized in the development of advanced targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[1].

Synthesizing this compound typically involves the Williamson ether synthesis of a benzyl group onto a nitrophenol precursor, followed by the reduction of the nitro group to an aniline. The primary challenge lies in the chemoselective reduction of the nitro group without triggering hydrogenolysis of the benzyl ether or hydrodefluorination of the aromatic ring.

Reaction Pathway & Impurity Mapping

Pathway SM Starting Material (2-Fluoro-5-methoxy-4-nitrophenol) Benzylation Williamson Ether Synthesis (Benzyl Chloride, K2CO3) SM->Benzylation NitroInt Intermediate (4-Benzyloxy-5-fluoro-2-methoxy-1-nitrobenzene) Benzylation->NitroInt Imp1 Impurity A: Dibenzyl Ether (Over-alkylation) Benzylation->Imp1 Side Reaction Reduction Chemoselective Reduction (e.g., Pt/C or Fe/NH4Cl) NitroInt->Reduction Target Target Product 4-(Benzyloxy)-5-fluoro-2-methoxyaniline Reduction->Target Imp2 Impurity B: Debenzylated (4-Amino-2-fluoro-5-methoxyphenol) Reduction->Imp2 Pd/C Cleavage Imp3 Impurity C: Defluorinated (4-Benzyloxy-2-methoxyaniline) Reduction->Imp3 Hydrodehalogenation

Fig 1. Synthetic workflow and impurity pathways for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: During the reduction of 4-benzyloxy-5-fluoro-2-methoxy-1-nitrobenzene, I am observing complete loss of the benzyl ether. Why is this happening? A1: If you are using standard Palladium on Carbon (Pd/C) with hydrogen gas, the catalyst is performing hydrogenolysis of the benzyl ether[2]. Palladium has a high affinity for the aromatic ring of the benzyl group, facilitating oxidative addition into the benzylic C-O bond. To prevent this, you must switch to a catalyst with lower hydrogenolysis activity. Platinum-based catalysts (e.g., Pt/C or DMPS-Pt/AC-CP) or non-noble metal reductions (Fe/NH₄Cl) are highly recommended to preserve O-benzyl groups[3][4].

Q2: I switched to Pt/C, but I am now seeing a defluorinated impurity (4-benzyloxy-2-methoxyaniline). How can I suppress hydrodefluorination? A2: Aryl fluorides can undergo hydrodehalogenation under prolonged hydrogenation, even with Pt/C. To mitigate this, use a sulfided Pt/C catalyst[5]. The sulfur acts as a selective poison that deactivates the highly energetic step-edge sites on the metal surface responsible for C-F bond cleavage, while leaving the planar sites for nitro reduction active.

Q3: What are the primary impurities originating from the preceding Williamson ether synthesis step? A3: The preceding step (reacting a nitrophenol with benzyl chloride) commonly generates dibenzyl ether (from the self-condensation and hydrolysis of benzyl chloride) and C-alkylated isomers [6]. Ensuring the use of anhydrous K₂CO₃ and strictly controlling the equivalents of benzyl chloride (1.05 - 1.1 eq) will minimize these process impurities.

Section 2: Catalyst Selection & Quantitative Comparison

Choosing the correct reduction system is the single most critical factor in achieving high purity for this specific intermediate.

CatalystLogic Start Select Nitro Reduction Catalyst Q1 Does substrate contain a Benzyl Ether? Start->Q1 Q2 Does substrate contain a Halogen (e.g., F)? Q1->Q2 Yes PdC Standard Pd/C + H2 (High efficiency) Q1->PdC No PtC Standard Pt/C + H2 (Preserves ethers) Q2->PtC No Special Sulfided Pt/C or Fe/NH4Cl (Preserves both) Q2->Special Yes

Fig 2. Decision logic for selecting chemoselective nitro reduction catalysts.

Table 1: Quantitative Chemoselectivity Profile of Common Reduction Systems (Data extrapolated from comparative reduction studies of halogenated benzyl ethers[3][5])

Catalyst SystemTypical Nitro Conversion (%)Benzyl Ether Cleavage (%)Defluorination (%)Recommended Use
Pd/C + H₂ >99%>90% (High)5 - 15%Unprotected nitroarenes
Pt/C + H₂ >95%<5% (Low)10 - 20%Halogen-free benzyl ethers
Pt/C (Sulfided) + H₂ >90%<1% (Trace)<1% (Trace)Halogenated benzyl ethers
Fe / NH₄Cl 85 - 95%0% (None)0% (None)Highly sensitive substrates
Section 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies designed specifically to prevent the side products discussed above.

Protocol A: Chemoselective Béchamp-Type Reduction (Fe/NH₄Cl)

Mechanism Causality: Why use NH₄Cl instead of HCl? Iron and HCl generate strong acidic conditions that can protonate the resulting aniline, making it water-soluble and complicating extraction. NH₄Cl provides a mildly acidic, buffered environment that facilitates the single-electron transfer (SET) from the iron surface to the nitro group without degrading the benzyl ether or cleaving the C-F bond[3].

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 4-benzyloxy-5-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 10 mL/g of substrate).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the stirring solution.

  • Reaction: Heat the mixture to 75°C (reflux) under a nitrogen atmosphere. Monitor by TLC or LCMS. The reaction typically reaches completion within 2–4 hours.

  • Filtration (Critical Step): While the mixture is still warm, filter it through a pad of Celite. Do not skip this step. Unfiltered iron oxides will form severe emulsions during aqueous workup. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 4-(Benzyloxy)-5-fluoro-2-methoxyaniline.

Protocol B: Catalytic Hydrogenation with Sulfided Pt/C

Mechanism Causality: Sulfided Pt/C is utilized because the sulfur atoms selectively bind to the highly active defect sites on the platinum lattice. This prevents the oxidative addition required for dehalogenation, restricting the catalytic activity to the planar sites that efficiently reduce the polar nitro group[5].

Step-by-Step Workflow:

  • Preparation: Dissolve the nitro substrate (1.0 eq) in Methanol or Ethyl Acetate (15 mL/g).

  • Catalyst Addition: Add 5% Pt/C (sulfided) (5-10% w/w relative to the substrate).

  • Purging: Seal the reaction vessel. Purge the atmosphere with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Hydrogenation: Stir vigorously under a balloon of Hydrogen (1 atm) at room temperature.

  • Monitoring: Monitor strictly via LCMS every 30 minutes. Do not leave the reaction overnight. Over-exposure to hydrogen, even with poisoned catalysts, can eventually lead to trace debenzylation.

  • Workup: Once the nitro intermediate is consumed, purge the vessel with Nitrogen immediately. Filter the catalyst through a tightly packed Celite pad (keep the pad wet to prevent catalyst auto-ignition). Concentrate the filtrate to obtain the pure aniline.

References[6] BenchChem. "Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide". URL: 1]">https://www.benchchem.com[1] Organic Process Research & Development. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib". URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00335[3] Chemical Reviews. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts". URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00263[5] BenchChem. "A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis". URL: 2]">https://www.benchchem.com[2] Scientific Research Publishing (SCIRP). "Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions". URL: https://www.scirp.org/journal/paperinformation.aspx?paperid=64251[4] FUJIFILM Wako Pure Chemical Corporation. "DMPS-Pt/AC-CP - Selective reduction of nitro groups under continuous-flow conditions". URL: https://labchem-wako.fujifilm.com/us/category/01574.html

Sources

Troubleshooting

Overcoming poor solubility of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in aqueous in vitro assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(Benzyloxy)-5-fluoro-2-methoxyaniline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(Benzyloxy)-5-fluoro-2-methoxyaniline .

Due to the presence of a bulky, highly lipophilic benzyloxy group, combined with fluoro and methoxy substituents on an aromatic ring, this compound exhibits a high partition coefficient (LogP) and exceptionally poor aqueous solubility. This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to prevent assay failure caused by compound precipitation.

Root Cause Analysis: The Mechanics of Precipitation

When a highly lipophilic compound dissolved in pure Dimethyl Sulfoxide (DMSO) is introduced directly into an aqueous assay buffer, it experiences a rapid shift in the solvent's dielectric constant. The compound is forced into an environment where its thermodynamic solubility limit is vastly exceeded, leading to a phenomenon known as kinetic precipitation [1].

Instead of remaining available for biological target engagement, the hydrophobic benzyloxy and fluoro-aromatic moieties rapidly aggregate to minimize contact with water molecules, forming micro-crystals or amorphous precipitates. This leads to artificially low effective concentrations, inconsistent dose-response curves, and false-negative assay readouts.

Workflow Start Solid Compound 4-(Benzyloxy)-5-fluoro-2-methoxyaniline DMSO 100% DMSO Stock (10-50 mM) Start->DMSO Dissolution Direct Direct Aqueous Dilution (<1% DMSO) DMSO->Direct Standard Protocol Stepwise Stepwise Dilution (Intermediate DMSO) DMSO->Stepwise Optimization 1 Cyclo Cyclodextrin Complexation (e.g., HP-β-CD) DMSO->Cyclo Optimization 2 Surfactant Surfactant / BSA Addition (e.g., Tween-20) DMSO->Surfactant Optimization 3 Precip Kinetic Precipitation (Assay Failure) Direct->Precip Hydrophobic Aggregation Success Stable Aqueous Solution (Assay Ready) Stepwise->Success Careful Titration Cyclo->Success Inclusion Complex Surfactant->Success Micelle Binding

Workflow for overcoming kinetic precipitation of highly lipophilic compounds in aqueous assays.

Troubleshooting Guides & Experimental Protocols

Issue 1: "My compound precipitates immediately upon addition to the assay buffer, forming a cloudy suspension."

Diagnosis: Shock-dilution causes immediate nucleation. A direct jump from 100% DMSO to <1% DMSO creates localized pockets of high water concentration, instantly crashing the compound out of solution. Solution: Mitigate the dielectric shock via Stepwise Dilution.

Protocol A: Stepwise Dilution & Co-Solvent Optimization

Causality: Gradually lowering the organic solvent concentration prevents rapid nucleation, kinetically delaying precipitation long enough to complete short-term biochemical assays.

  • Master Stock: Prepare a 10 mM stock of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in 100% anhydrous DMSO.

  • Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. Dilute the master stock to an intermediate concentration (e.g., 1 mM) using a 50% DMSO / 50% assay buffer mixture[2].

  • Thermal Equilibration: Gently warm the intermediate solution to 37°C and vortex briefly to ensure complete dissolution[2].

  • Final Dilution: Add the intermediate stock dropwise to the final aqueous medium while vortexing. Ensure the final DMSO concentration remains below the cellular toxicity threshold (typically ≤0.5%)[1][2].

  • Self-Validation System: Measure the Optical Density (OD) at 600 nm. An OD600 > 0.05 indicates light scattering from nano-precipitates, meaning the dilution was too rapid.

Issue 2: "Stepwise dilution still results in micro-crystals, and my assay readouts are highly inconsistent."

Diagnosis: The compound's absolute thermodynamic solubility in water is simply too low for co-solvents alone. You must structurally shield the lipophilic moieties from the aqueous environment. Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation.

Protocol B: Cyclodextrin Inclusion Complexation (Highly Recommended)

Causality: Cyclodextrins are macromolecules with a unique tridimensional structure; they possess a hydrophilic exterior that confers high water solubility and a hydrophobic internal cavity[3]. The lipophilic benzyloxy and fluoro-aromatic rings of the compound act as "guests" that thermodynamically favor the hydrophobic cavity over the aqueous bulk, forming a stable 1:1 or 2:1 inclusion complex[3][4].

CD_Mechanism Guest Lipophilic Guest (Target Compound) Complex Inclusion Complex (Water-Soluble) Guest->Complex Hydrophobic Interactions Host HP-β-Cyclodextrin (Hydrophobic Cavity) Host->Complex Encapsulation Aqueous Aqueous Bioassay (No Precipitation) Complex->Aqueous Enhanced Bioavailability

Logical mechanism of HP-β-CD inclusion complexation for aqueous solubility enhancement.

  • Host Preparation: Prepare a 10–50 mM stock solution of HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media)[1].

  • Guest Addition: While vigorously vortexing the HP-β-CD solution, slowly add the 10 mM DMSO compound stock dropwise[1].

  • Equilibration: Incubate the mixture on a shaker for 1 to 24 hours at 37°C to allow thermodynamic equilibrium and complex formation to occur[1].

  • Self-Validation System: Centrifuge the final complex at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS. If the concentration matches your theoretical yield, full inclusion has been achieved without hidden precipitation.

Issue 3: "I cannot use cyclodextrins because they interfere with my specific biochemical target's binding pocket."

Diagnosis: Steric hindrance from the bulky cyclodextrin complex is preventing target engagement. Solution: Micellar incorporation via surfactants or non-specific protein binding.

Protocol C: Surfactant and Carrier Protein Supplementation

Causality: Surfactants solubilize poorly water-soluble compounds by incorporating them into the hydrophobic cores of self-assembling micelles[5]. Alternatively, Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that act as a carrier for lipophilic drugs.

  • Buffer Supplementation: Supplement your aqueous assay buffer with 0.05% - 0.1% (v/v) Tween-20 or 0.1% BSA.

  • Addition: Add the DMSO stock of the compound dropwise while stirring the supplemented buffer vigorously.

  • Stabilization: Allow 30 minutes for the compound to fully partition into the micelles or bind to the BSA[5].

  • Self-Validation System: Perform Dynamic Light Scattering (DLS). A monodisperse peak at ~10 nm confirms stable micelle formation, whereas peaks >1000 nm indicate compound aggregation.

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes the expected performance of each solubilization strategy when applied to highly lipophilic anilines like 4-(Benzyloxy)-5-fluoro-2-methoxyaniline.

Solubilization StrategyPrimary Mechanism of ActionTypical Max Aqueous Conc.Cytotoxicity RiskOptical Interference
Direct Dilution (1% DMSO) None (Baseline)< 1 µMLowHigh (Precipitation)
Stepwise Dilution Kinetic delay of nucleation5 - 10 µMLowModerate
HP-β-CD Complexation Thermodynamic encapsulation50 - 100 µMLowLow
Surfactant (0.1% Tween-20) Micellar incorporation20 - 50 µMModerateLow
Carrier Protein (0.1% BSA) Hydrophobic pocket binding10 - 30 µMLowLow

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO I can safely use in my cell-based assay to help solubilize this compound? A1: The maximum tolerated concentration of DMSO is highly dependent on the cell type. For most standard cell culture systems, a final DMSO concentration of 0.5% (v/v) is considered the maximum acceptable limit[1][2]. However, for sensitive primary cells, the concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity[1]. Always run a vehicle control (media with the exact same final concentration of DMSO) to account for solvent effects[2].

Q2: Does heating the aqueous buffer help with solubilizing 4-(Benzyloxy)-5-fluoro-2-methoxyaniline? A2: Gentle warming (e.g., 37°C) during the mixing phase increases the kinetic energy of the system and aids in initial dissolution[2]. However, this is often a temporary kinetic relief. If the compound's thermodynamic solubility limit is exceeded, it will inevitably precipitate once the assay plate cools to room temperature. Heating must be paired with a co-solvent or cyclodextrin strategy.

Q3: How do I verify that my compound is truly dissolved and not just forming a microscopic nano-suspension? A3: Visual inspection is insufficient. You must use microscopic examination to check for visible precipitates[2]. For sub-visible nano-suspensions, centrifuge your final prepared assay buffer at high speed (e.g., 10,000 x g for 10 minutes) and quantify the compound concentration in the supernatant using LC-MS. If the concentration drops significantly compared to your theoretical input, your compound was in suspension, not solution.

References

  • Source: benchchem.
  • Source: mdpi.
  • Source: wuxiapptec.
  • Source: nih.
  • improving (-)

Sources

Optimization

Optimizing mobile phase conditions for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 4-(Benzyloxy)-5-fluoro-2-methoxyanil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 4-(Benzyloxy)-5-fluoro-2-methoxyaniline .

This compound presents a trifecta of analytical challenges: a basic aniline moiety prone to secondary interactions, a highly hydrophobic benzyloxy group that extends retention times, and a strongly electronegative fluorine atom that alters the local electron density of the aromatic ring. To achieve reproducible, high-resolution separations, we must move beyond generic methods and apply targeted, mechanistically driven chromatography.

Part 1: Mechanistic Causality in Method Development

Before executing a protocol, it is critical to understand why specific mobile phase conditions are chosen. The optimization for this molecule is dictated by its three primary functional groups:

  • The Aniline Moiety (Basic Nitrogen): The primary cause of peak tailing for aniline compounds is the ion-exchange interaction between the protonated amine and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase[1]. By lowering the mobile phase pH to between 2.5 and 3.0, we protonate the silanols (pKa ~3.5–4.5), thereby neutralizing them and shutting down the secondary interaction pathway[1].

  • The Fluorine Atom: While a standard C18 column relies purely on hydrophobic partitioning, a Pentafluorophenyl (PFP) column offers superior selectivity for fluorinated aromatics. The PFP phase leverages π−π , dipole-dipole, and specific fluorine-fluorine interactions to resolve the target compound from closely related des-fluoro or positional isomers[2][3].

  • The Benzyloxy Group: This bulky ether imparts significant lipophilicity to the molecule. Acetonitrile is the preferred organic modifier over methanol because it is an aprotic solvent with stronger elution power for bulky hydrophobic groups, yielding sharper peaks and lower system backpressure[4][5].

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) that validates the method in real-time.

Objective: Achieve baseline resolution and symmetrical peak shape (Tailing Factor < 1.2) for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline.

Step 1: Aqueous Phase Formulation (Mobile Phase A)

  • Measure 999 mL of high-purity HPLC-grade water.

  • Add 1.0 mL of LC-MS grade Formic Acid to achieve a ~0.1% v/v concentration.

  • Validation Check: Use a calibrated pH meter to confirm the pH is strictly between 2.7 and 2.9[1]. If the pH is >3.0, adjust with micro-aliquots of formic acid. Filter through a 0.2 µm membrane.

Step 2: Organic Phase Formulation (Mobile Phase B)

  • Measure 999 mL of HPLC-grade Acetonitrile.

  • Add 1.0 mL of LC-MS grade Formic Acid.

  • Mix thoroughly and degas via sonication or vacuum degassing for 10 minutes prior to use[1].

Step 3: Column Equilibration

  • Install a high-purity C18 or PFP column (e.g., 150 x 4.6 mm, 3 µm particle size)[2][3].

  • Purge the system and equilibrate the column at 5% Mobile Phase B for at least 20 column volumes until the baseline UV absorbance is completely stable[4].

Step 4: System Suitability Test (SST) & Execution

  • Inject 5 µL of a 0.1 mg/mL standard solution of the analyte dissolved in the initial mobile phase conditions.

  • Execute the gradient outlined in Table 2.

  • Validation Check: Calculate the Tailing Factor (Tf) at 5% peak height.

    • Pass: Tf ≤ 1.2. The system is validated; proceed with sample analysis.

    • Fail: Tf > 1.2. Halt analysis and proceed to the Troubleshooting Guide below.

Part 3: Quantitative Data & Method Parameters

Table 1: Effect of Mobile Phase Variables on 4-(Benzyloxy)-5-fluoro-2-methoxyaniline

VariableConditionChromatographic EffectMechanistic Causality
pH pH 6.0 - 7.0Severe peak tailing (Tf > 2.0), broad peaksIonized silanols (Si-O⁻) interact with the protonated aniline via ion-exchange[1].
pH pH 2.5 - 3.0Symmetrical peaks (Tf < 1.2)Silanols are protonated (neutralized); secondary interactions are suppressed[1][4].
Modifier MethanolLonger retention, potential co-elutionProtic solvent; weaker elution strength for the bulky benzyloxy group.
Modifier AcetonitrileSharper peaks, reduced run timeAprotic solvent; efficiently disrupts hydrophobic interactions of the benzyloxy moiety[5].
Additive 0.1% TEAImproved peak shape at higher pHTriethylamine competitively binds to active silanol sites, masking them from the analyte[1][4].

Table 2: Self-Validating Gradient Elution Profile

Time (min)% Aqueous (0.1% FA)% Organic (0.1% FA in MeCN)Flow Rate (mL/min)Purpose
0.09551.0Column equilibration and polar impurity elution
2.09551.0Isocratic hold to stabilize baseline
15.05951.0Linear gradient to elute the hydrophobic benzyloxy moiety
18.05951.0High-organic wash to clear strongly retained compounds
18.19551.0Return to initial conditions
25.09551.0Re-equilibration for next injection

Part 4: Logical Workflow Visualization

HPLC_Optimization A Analyze Analyte: 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (Basic Aniline, Hydrophobic Ether, Fluoro Group) B Stationary Phase Selection (C18 for Hydrophobicity OR PFP for Fluoro-Selectivity) A->B C Mobile Phase pH Optimization (Adjust to pH 2.5 - 3.0 via Formic Acid) B->C D Organic Modifier Selection (Acetonitrile for Rapid Elution of Benzyloxy) C->D E Evaluate Chromatographic Performance (Assess Tailing Factor & Resolution) D->E F Method Validated (Tf < 1.2, Optimal Retention) E->F Success G Troubleshoot Peak Tailing / Co-elution (Add TEA or Modify Gradient) E->G Poor Shape G->C Re-optimize pH/Buffer

Caption: Logical workflow for optimizing HPLC mobile phase conditions for fluoroaniline derivatives.

Part 5: Troubleshooting Guide & FAQs

Q1: My 4-(Benzyloxy)-5-fluoro-2-methoxyaniline peak is exhibiting severe tailing (Tf > 1.5). How do I fix this? A1: Peak tailing for this compound is almost exclusively driven by the basic aniline nitrogen interacting with residual silanols on your column[1]. Actionable Fix: Verify that your mobile phase pH is strictly between 2.5 and 3.0. If the pH is correct and tailing persists, your column may have degraded, exposing more active silanol sites[1]. You can either switch to a newer, end-capped column or add a competing base modifier like 0.1% Triethylamine (TEA) to the mobile phase to mask the active sites[1][4]. (Note: Do not use TEA if you are coupling the HPLC to a Mass Spectrometer, as it causes severe ion suppression).

Q2: I am unable to resolve the target compound from a closely related des-fluoro impurity. What mobile phase or column adjustment should I make? A2: Standard C18 columns separate primarily by hydrophobicity and often struggle to differentiate subtle halogen variations. Actionable Fix: Switch your stationary phase to a Pentafluorophenyl (PFP) column. PFP columns are specifically designed to separate fluorinated compounds by leveraging unique fluorine-fluorine interactions and enhanced dipole moments[2][3]. When using a PFP column, switching your organic modifier from acetonitrile to methanol can sometimes further enhance the π−π interaction mechanisms, improving resolution.

Q3: The retention time of the compound is excessively long (>20 minutes) even at 50% organic modifier. How can I elute it faster without losing peak shape? A3: The benzyloxy group is a large, highly lipophilic moiety that strongly anchors the molecule to the reversed-phase stationary phase. Actionable Fix: Increase the final concentration of your organic modifier (acetonitrile) to 80-95%[5]. Ensure you are using acetonitrile rather than methanol, as acetonitrile has a higher elution strength for bulky aromatic ethers. If using an isocratic method, switch to the steep gradient outlined in Table 2 to compress the run time while maintaining resolution.

Q4: I am observing baseline drift during the gradient run. Is this affecting my quantification? A4: Baseline drift is common when using Formic Acid or TFA in gradient elution due to the differing UV absorbance profiles of the aqueous and organic phases. Actionable Fix: Ensure that the exact same concentration of acid (e.g., 0.1% v/v) is added to both Mobile Phase A and Mobile Phase B. For highly sensitive UV quantification (e.g., at 210-220 nm), consider switching to a phosphate buffer (pH 2.8) if MS compatibility is not required, as phosphate has minimal UV absorbance.

References

  • Identification of[18F]TRACK, a Fluorine-18-Labeled Tropomyosin Receptor Kinase (Trk) Inhibitor for PET Imaging | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Organocatalyst-assisted Ar-18F bond formation: A universal procedure for direct aromatic radiofluorination Source: rsc.org URL:[Link]

  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex aromatic amines that defy standard chromatographic logic. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex aromatic amines that defy standard chromatographic logic. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a prime example. As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly targeted kinase inhibitors—ensuring its purity is paramount to downstream synthetic success.

However, this molecule possesses a unique trifecta of chromatographic challenges:

  • Basic Aniline Core: The primary amine ( pKa​ ~4.5) is highly prone to secondary interactions with residual silanols on silica-based stationary phases, causing severe peak tailing.

  • Highly Polarizable Fluorine & Methoxy Groups: These substituents create localized, strong dipole moments that require specific stationary phase interactions to achieve adequate retention and selectivity, especially against closely related des-fluoro impurities.

  • Bulky Benzyloxy Moiety: This large, hydrophobic aromatic group dictates strict steric (shape) selectivity requirements.

This guide objectively compares the performance of our advanced AuraCore™ PFP (Pentafluorophenyl) column against traditional alternatives, providing a step-by-step, self-validating methodology for purity testing.

Product Comparison: The Causality of Phase Selection

When developing a purity method, the default choice for many analysts is a fully porous C18 column. However, relying purely on hydrophobic dispersion forces is insufficient for highly functionalized fluorinated aromatics. To objectively evaluate performance, we compared the AuraCore™ PFP core-shell column against a traditional fully porous C18 and a standard Phenyl-Hexyl column.

  • Traditional C18: Fails to adequately separate the target compound from its des-fluoro and positional isomers. The basic amine causes a tailing factor ( Tf​ ) > 1.8 due to unshielded silanol interactions.

  • Standard Phenyl-Hexyl: Improves retention of the aromatic rings via π−π interactions, but lacks the strong dipole capabilities needed to resolve the fluoro-aniline moiety effectively.

  • AuraCore™ PFP: The pentafluorophenyl phase provides multiple orthogonal retention mechanisms: hydrophobic, π−π , dipole-dipole, and hydrogen bonding. Crucially, the highly electronegative fluorine atoms on the stationary phase interact strongly with the highly polarizable fluorine on the analyte (fluorous affinity), offering unmatched selectivity.

Table 1: Column Selectivity & Performance Comparison
Column PhasePrimary Retention MechanismTailing Factor ( Tf​ )Resolution ( Rs​ ) from Des-fluoro ImpurityOverall Suitability
Traditional C18 Hydrophobic Dispersion1.851.1 (Co-elution)Poor
Standard Phenyl-Hexyl Hydrophobic, π−π 1.401.6Marginal
AuraCore™ PFP Hydrophobic, π−π , Dipole-Dipole1.053.2Excellent

Method Validation Protocol & Self-Validating Systems

A robust analytical method must be a self-validating system. Our validation protocol is strictly grounded in the . Furthermore, before executing any validation parameters, a System Suitability Test (SST) must be performed to ensure the instrument, reagents, and column are performing optimally, as mandated by .

ValidationWorkflow cluster_validation ICH Q2(R2) Validation Parameters Start Method Development (AuraCore PFP) SST System Suitability (USP <621>) Start->SST Spec Specificity (Resolution > 2.0) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob Report Validation Report & Method Transfer Rob->Report

Figure 1: Logical workflow for ICH Q2(R2) compliant analytical method validation.

Experimental Workflows & Step-by-Step Methodologies

Step 1: Chromatographic Conditions & System Suitability (SST)

To suppress silanol interactions and ensure the basic aniline nitrogen is fully protonated, we utilize a low-pH mobile phase with Trifluoroacetic Acid (TFA) acting as both an acidifier and an ion-pairing agent.

  • Column: AuraCore™ PFP, 100 x 4.6 mm, 2.7 µm core-shell.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in 50:50 Water:Acetonitrile to a target concentration of 1.0 mg/mL.

Step 2: Specificity & Forced Degradation
  • Spike the 1.0 mg/mL target sample with 0.1% w/w of known synthetic impurities (e.g., des-fluoro analog, des-benzyl analog).

  • Subject the sample to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours).

  • Causality Check: Verify that the resolution ( Rs​ ) between the API peak and the closest eluting degradation product or impurity is ≥2.0 , proving the method is stability-indicating.

Step 3: Linearity & Range
  • Prepare a stock solution of the reference standard.

  • Dilute to create five calibration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL).

  • Inject each level in triplicate. Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

Step 4: Accuracy (Recovery)
  • Prepare a placebo matrix (if applicable to the final API formulation) or use the sample diluent.

  • Spike known amounts of the target analyte into the matrix at 80%, 100%, and 120% of the nominal concentration.

  • Prepare three independent samples per level (9 determinations total).

  • Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.

Step 5: Precision (Repeatability)
  • Prepare six independent sample solutions of the 100% standard (1.0 mg/mL).

  • Inject each preparation once.

  • Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times. Acceptance criteria: %RSD ≤2.0% .

Table 2: Validation Results Summary (AuraCore™ PFP)
Validation ParameterICH Q2(R2) Acceptance CriteriaAuraCore™ PFP ResultStatus
System Suitability Tf​≤1.5 , Plates ( N ) ≥2000 Tf​=1.05 , N=14,500 Pass
Specificity No interference, Rs​≥2.0 No interference, Rs​=3.2 Pass
Linearity & Range R2≥0.999 (50% - 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% ( n=6 )%RSD = 0.65%Pass

Conclusion

The validation data unequivocally demonstrates that the AuraCore™ PFP column provides superior selectivity and peak shape for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline compared to traditional C18 and Phenyl-Hexyl phases. By leveraging orthogonal retention mechanisms—specifically the strong dipole-dipole interactions inherent to fluorous affinity—analysts can develop robust, ICH-compliant purity methods that effortlessly pass USP <621> system suitability requirements, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Available at:[Link]

  • Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions." Available at:[Link]

Comparative

Comparing reactivity: 4-(Benzyloxy)-5-fluoro-2-methoxyaniline vs 4-fluoro-2-methoxyaniline

Comparative Reactivity Guide: 4-(Benzyloxy)-5-fluoro-2-methoxyaniline vs. 4-Fluoro-2-methoxyaniline in Kinase Inhibitor Synthesis Executive Summary In the development of targeted therapeutics—particularly third-generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 4-(Benzyloxy)-5-fluoro-2-methoxyaniline vs. 4-Fluoro-2-methoxyaniline in Kinase Inhibitor Synthesis

Executive Summary

In the development of targeted therapeutics—particularly third-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) like Osimertinib—highly functionalized aniline derivatives serve as critical core building blocks. This guide objectively compares two closely related but mechanistically distinct precursors: 4-Fluoro-2-methoxyaniline and 4-(Benzyloxy)-5-fluoro-2-methoxyaniline . By analyzing their regioselective nitration pathways, Nucleophilic Aromatic Substitution (SNAr) kinetics, and orthogonal protection strategies, this guide provides actionable intelligence for process chemists and drug development professionals.

Structural & Electronic Causality: Regiochemistry and Activation

The subtle shift of a fluorine atom and the introduction of a bulky ether group fundamentally alter the electronic landscape and reactivity of these two anilines.

4-Fluoro-2-methoxyaniline (The Osimertinib Precursor)

In this scaffold, the fluorine atom is located at the C4 position. When the amine is protected (via acetylation) and subjected to electrophilic aromatic substitution (nitration), the regiochemistry is highly predictable. The C2-methoxy group strongly directs para (to C5), and the C4-fluoro group directs ortho (to C5). This synergistic directing effect ensures that nitration occurs almost exclusively at the C5 position. Crucially, the resulting C5-nitro group sits directly ortho to the C4-fluorine. This extreme electron-withdrawing environment highly activates the C4-fluorine for SNAr, allowing for efficient coupling with aliphatic amines (such as N,N,N'-trimethylethylenediamine) during the [1].

4-(Benzyloxy)-5-fluoro-2-methoxyaniline (The Advanced Analog)

In this advanced analog, the fluorine is shifted to C5 , and the C4 position is occupied by a bulky, electron-donating benzyloxy (-OBn) group.

  • Altered Regioselectivity: Nitration of this scaffold is directed away from the sterically hindered C3 position and instead occurs at C6 (ortho to the C1-amine and ortho to the C5-fluoro).

  • Steric SNAr Hindrance: While the newly installed C6-nitro group activates the C5-fluorine for SNAr, the adjacent C4-benzyloxy group imposes significant steric bulk. This requires higher activation energy (harsher conditions) for nucleophilic attack compared to the C4-fluoro analog.

  • Orthogonal Functionality: The defining advantage of this molecule is its C4-benzyloxy group. Post-SNAr, this group can be cleaved via hydrogenolysis to reveal a reactive C4-phenol, providing an orthogonal handle for synthesizing novel multi-targeted kinase inhibitors.

Comparative Quantitative Data

The following table summarizes the physicochemical properties and reactivity profiles of both building blocks to inform route-scouting decisions [2][3].

Parameter4-Fluoro-2-methoxyaniline4-(Benzyloxy)-5-fluoro-2-methoxyaniline
CAS Registry Number 450-91-92229619-99-0
Molecular Weight 141.14 g/mol 247.27 g/mol
Fluorine Position C4C5
Primary Nitration Site C5 (Para to C2-OMe)C6 (Ortho to C1-NHAc)
SNAr Reactivity (C-F) Extremely High (Ortho to NO₂)Moderate (Sterically hindered by C4-OBn)
Orthogonal Handle None (C4 is permanently substituted)C4-O-Benzyl (Cleavable to Phenol)
Industrial Application Osimertinib (Tagrisso) API precursorAdvanced multi-targeted TKI discovery

Self-Validating Experimental Protocols

Protocol A: Telescoped Continuous Flow Nitration of 4-Fluoro-2-methoxyaniline

Note: Nitration of electron-rich anilines in batch reactors risks thermal runaway. Continuous flow microreactors ensure rapid heat dissipation and precise residence times, suppressing over-nitration and explosion risks [1].

  • Acetylation (Amine Protection): Pump a 1.0 M solution of 4-fluoro-2-methoxyaniline in acetic acid (AcOH) and a stream of acetic anhydride (Ac₂O) into a T-mixer at 60 °C (Residence time: 5 min). Causality: Unprotected anilines undergo rapid oxidative degradation in the presence of nitric acid.

  • Flow Nitration: Cool the acetylated intermediate stream to 20 °C. Intersect this with a stream of nitrating mixture (fuming HNO₃ / fuming H₂SO₄) within a microreactor block maintained strictly at 25 °C.

  • In-line Quench: Route the reactor effluent directly into a stirred batch vessel containing ice water to immediately quench the reaction and precipitate the product.

  • Deprotection: Treat the collected solid with 6 M HCl at 90 °C for 4 hours to cleave the acetyl group, yielding pure 4-fluoro-2-methoxy-5-nitroaniline (>82% yield).

Protocol B: SNAr and Telescoped Deprotection of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline

Note: The steric shielding of the C5-fluorine necessitates polar aprotic solvents and elevated temperatures.

  • SNAr Coupling: Dissolve 4-(benzyloxy)-5-fluoro-2-methoxy-6-nitroaniline (1.0 eq) and the target aliphatic amine (1.5 eq) in N,N-Dimethylacetamide (DMAc). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an HF scavenger.

  • Thermal Activation: Heat the sealed system to 110 °C for 12–18 hours. Monitor via LC-MS. Causality: The extended reaction time (vs. 6h for the C4-fluoro analog) is a direct result of the C4-OBn steric clash.

  • Telescoped Hydrogenolysis: Following aqueous workup, dissolve the intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂ and stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours.

    • Mechanistic Elegance: This single step is highly efficient—it simultaneously reduces the C6-nitro group to an amine (preparing it for pyrimidine coupling) AND cleaves the benzyl ether to yield the C4-phenol.

Mechanistic Pathway Visualizations

G A 4-Fluoro-2-methoxyaniline (C4-F, C5-H) B Acetylation (Amine Protection) A->B C Nitration (Flow) Directed to C5 B->C D 4-Fluoro-2-methoxy- 5-nitroaniline C->D E SNAr Reaction (C4-F Substitution) D->E

Fig 1: Regioselective nitration and SNAr activation pathway for 4-fluoro-2-methoxyaniline.

G A 4-Benzyloxy-5-fluoro- 2-methoxyaniline B Nitration Directed to C6 A->B C SNAr at C5-F (Sterically Hindered) B->C D Telescoped Hydrogenolysis (Yields C4-Phenol & C6-Amine) C->D

Fig 2: Orthogonal protection and SNAr pathway for 4-(benzyloxy)-5-fluoro-2-methoxyaniline.

References

  • Köckinger, M., Wyler, B., Aellig, C., Roberge, D. M., Hone, C. A., & Kappe, C. O. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Organic Process Research & Development, ACS Publications, 2020.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline." PubChem, NIH, 2023.[Link]

  • ChemSrc. "4-(Benzyloxy)-5-fluoro-2-methoxyaniline CAS 2229619-99-0." ChemSrc Database, 2023.[Link]

Validation

High-Resolution LC-MS/MS Analysis of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline: A Comparative Guide to Column Selectivity and Morphology

As drug development pipelines increasingly rely on highly functionalized halogenated intermediates, the analytical demands placed on Liquid Chromatography-Mass Spectrometry (LC-MS) workflows have intensified. 4-(Benzylox...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized halogenated intermediates, the analytical demands placed on Liquid Chromatography-Mass Spectrometry (LC-MS) workflows have intensified. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (Exact Mass: 247.1009 Da) is a prime example of a complex synthetic building block. Featuring a bulky hydrophobic ether linkage, an electron-withdrawing fluorine atom, and an ionizable aniline group, it presents a unique chromatographic challenge—particularly when resolving it from its regioisomers and debenzylated degradation products.

This guide objectively compares the performance of Core-Shell Biphenyl technology against traditional Fully Porous C18 and Core-Shell C18 alternatives. By deconstructing the causality behind stationary phase interactions and particle morphology, we provide a self-validating methodology for the robust quantitation and purity assessment of this critical compound.

The Mechanistic Causality: Why Traditional C18 Fails

In reversed-phase liquid chromatography (RPLC), C18 alkyl-based stationary phases are the default choice for method developers[1]. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions.

When analyzing 4-(Benzyloxy)-5-fluoro-2-methoxyaniline, the primary analytical hurdle is resolving it from its isobaric regioisomer, 5-(Benzyloxy)-4-fluoro-2-methoxyaniline . Because both isomers possess identical molecular weights and nearly identical partition coefficients (LogP), standard C18 columns often result in co-elution[2].

The Biphenyl Advantage ( π−π and Dipole Interactions)

To break this selectivity bottleneck, we must exploit the electronic distribution of the analyte. The fluorine atom creates an electron-deficient region on the aromatic ring, while the methoxy and amino groups create electron-rich regions.

Biphenyl stationary phases offer enhanced selectivity for such aromatic compounds through π−π interactions and elevated hydrogen-bonding capacity[1]. The dual-ring structure of the biphenyl ligand interacts differentially with the push-pull electronic systems of the regioisomers, achieving baseline resolution where C18 fails[3].

The Core-Shell Efficiency Boost

Beyond selectivity, particle morphology dictates ionization efficiency in the mass spectrometer. Core-shell particles (e.g., 2.7 µm) consist of a solid silica core surrounded by a porous shell. This architecture limits the diffusion depth of the analyte, minimizing longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). The result is narrower peak widths, faster elution, and significantly higher signal-to-noise (S/N) ratios without the extreme backpressures associated with sub-2 µm fully porous particles[4].

Selectivity_Logic Analyte 4-(Benzyloxy)-5-fluoro-2-methoxyaniline Hydrophobic Hydrophobic Core Analyte->Hydrophobic PiPi Aromatic Rings (pi-pi Interactions) Analyte->PiPi Hbond Aniline/Ether (Dipole/H-Bond) Analyte->Hbond C18 Standard C18 Column (Co-elution of Isobars) Hydrophobic->C18 Biphenyl Biphenyl Column (Baseline Resolution) Hydrophobic->Biphenyl PiPi->Biphenyl Hbond->Biphenyl

Logical mapping of analyte structural features to stationary phase interactions.

Experimental Data: Performance Comparison

To objectively evaluate these mechanisms, 4-(Benzyloxy)-5-fluoro-2-methoxyaniline and its critical impurities were analyzed across three column architectures.

Target Analytes in Mixture:

  • Target: 4-(Benzyloxy)-5-fluoro-2-methoxyaniline ( m/z 248.1 158.1)

  • Isobaric Impurity: 5-(Benzyloxy)-4-fluoro-2-methoxyaniline ( m/z 248.1 158.1)

  • Polar Degradant: 2-amino-4-fluoro-5-methoxyphenol ( m/z 158.1 143.1)

Table 1: Quantitative Column Comparison
Performance MetricAlternative 1: Fully Porous C18 (3.0 µm)Alternative 2: Core-Shell C18 (2.7 µm)The Product: Core-Shell Biphenyl (2.7 µm)
Retention Time (Target) 5.15 min4.85 min4.20 min
Resolution ( Rs​ ) vs Isobar 0.8 (Co-elution)1.1 (Partial)2.8 (Baseline)
Peak Asymmetry ( As​ ) 1.451.301.05
S/N Ratio (1 ng/mL) 4208901450
System Backpressure 180 bar220 bar210 bar

Data Synthesis: The data proves that while moving from a Fully Porous to a Core-Shell C18 improves sensitivity (S/N 420 to 890) due to sharper peaks[4], it fails to solve the fundamental selectivity issue ( Rs​=1.1 ). Only the Core-Shell Biphenyl column provides both the thermodynamic selectivity required for baseline resolution ( Rs​=2.8 ) and the kinetic efficiency required for high-sensitivity MS detection[3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific trustworthiness, the following step-by-step protocol includes a built-in System Suitability Test (SST). The use of mass spectrometry paired with optimized chromatography is critical for specific and sensitive analysis[5].

Step 1: Sample Preparation
  • Diluent Preparation: Prepare a diluent of 50:50 Water:Methanol.

  • Standard Spiking: Spike 4-(Benzyloxy)-5-fluoro-2-methoxyaniline and its regioisomer into the diluent at a final concentration of 10 ng/mL.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates prior to injection.

Step 2: UHPLC Separation Conditions

Expert Insight: Methanol is explicitly chosen over Acetonitrile as the organic modifier. Acetonitrile's strong dipole and π -electron character can compete with the stationary phase, suppressing the unique π−π interactions of the Biphenyl column. Protic methanol enhances these interactions.

  • Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2.0 µL

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% 90% B

    • 5.0 - 6.5 min: 90% B (Wash)

    • 6.5 - 8.0 min: 10% B (Equilibration)

Step 3: MS/MS Detection (ESI+)
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Target & Isobar: m/z 248.1 158.1 (Collision Energy: 20 eV)

    • Polar Degradant: m/z 158.1 143.1 (Collision Energy: 18 eV)

Step 4: System Suitability Test (SST) - Critical Validation Step

Before analyzing unknown samples, evaluate the chromatogram of the 10 ng/mL standard mix.

  • Acceptance Criteria: The resolution ( Rs​ ) between 4-(Benzyloxy)-5-fluoro-2-methoxyaniline and 5-(Benzyloxy)-4-fluoro-2-methoxyaniline must be ≥2.0 . If Rs​<2.0 , verify mobile phase preparation (ensure no acetonitrile contamination) and column integrity.

LCMS_Workflow A Sample Prep (Dilution/Filtration) B UHPLC Separation (Core-Shell Biphenyl) A->B C ESI+ Ionization (Protonation) B->C D Tandem MS (MRM Detection) C->D E Data Analysis (Quantitation) D->E

Step-by-step LC-MS/MS workflow for substituted aniline analysis.

Conclusion

The LC-MS/MS analysis of complex halogenated intermediates like 4-(Benzyloxy)-5-fluoro-2-methoxyaniline requires a deliberate departure from generic method development strategies. As demonstrated by the experimental data, standard C18 chemistries lack the spatial and electronic discrimination required to resolve critical isobaric pairs.

By transitioning to a Core-Shell Biphenyl column and utilizing a methanol-based gradient, laboratories can leverage π−π interactions to achieve baseline resolution ( Rs​=2.8 ), while simultaneously capitalizing on the kinetic efficiencies of superficial porosity to maximize MS sensitivity. This self-validating approach ensures high-fidelity data for rigorous pharmaceutical quality control and drug development workflows.

References

  • . LCGC North America, Chromatography Online.[1] 2.. Restek Articles, 2024.[3] 3.. Phenomenex Technical Notes.[2]

  • . ResearchGate, 2018.[4] 5.. Association for Diagnostics & Laboratory Medicine (ADLM), 2025.[5]

Sources

Comparative

Advanced FTIR Spectroscopy Validation of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (APIs) and intermediates that require rigorous structural validation. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (APIs) and intermediates that require rigorous structural validation. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline is a prime example of a highly functionalized aromatic system. It contains a primary aromatic amine (-NH₂), an aryl fluoride (-F), and two distinct ether linkages (a methoxy group and a benzyloxy group).

Validating this compound requires more than just running a spectrum; it requires a mechanistic understanding of how these specific functional groups interact with infrared radiation and how the chosen sampling technique—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—impacts the resulting data.

This guide objectively compares FTIR sampling methodologies for the structural validation of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline, providing step-by-step protocols, causal explanations for experimental choices, and authoritative spectral benchmarks.

Mechanistic Breakdown of Target Functional Groups

Before comparing analytical techniques, we must establish the self-validating spectral baseline for our target molecule. Every functional group in 4-(Benzyloxy)-5-fluoro-2-methoxyaniline acts as an independent variable that must be accounted for in the IR spectrum.

  • Primary Aromatic Amine (-NH₂): Aromatic primary amines exhibit distinct N-H stretching vibrations. Because of hydrogen bonding and the electron-withdrawing nature of the adjacent fluorinated ring, we expect the asymmetric and symmetric N-H stretches to appear in the 3460–3510 cm⁻¹ and 3380–3415 cm⁻¹ regions, respectively [5]. The N-H bending vibration typically manifests around 1590–1650 cm⁻¹.

  • Aryl Fluoride (-F): The high electronegativity of fluorine creates a massive dipole moment, resulting in an intensely strong C-F stretching absorption. For aliphatic and aromatic fluoro compounds, this typically dominates the fingerprint region between 1000–1150 cm⁻¹ [5].

  • Methoxy Group (-OCH₃): Ethers are defined by their C-O-C asymmetric stretches (1200–1300 cm⁻¹ for aryl ethers). However, the methoxy group provides a highly diagnostic, sharp, symmetric C-H stretching peak at ~2835 cm⁻¹ [4]. This peak is lower in wavenumber than standard methyl C-H stretches due to the adjacent oxygen atom.

  • Benzyloxy Group (-O-CH₂-Ph): This aryl alkyl ether contributes overlapping C-O-C stretches (1020–1275 cm⁻¹) and introduces additional aromatic C-H stretches (>3000 cm⁻¹) from the benzyl ring.

G Molecule 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline Amine -NH2 Group (Primary Aromatic Amine) Molecule->Amine Fluoro -F Group (Aryl Fluoride) Molecule->Fluoro Methoxy -OCH3 Group (Aryl Alkyl Ether) Molecule->Methoxy Benzyloxy -O-CH2-Ph Group (Aryl Alkyl Ether) Molecule->Benzyloxy IR_Amine N-H Stretch: 3380-3510 cm⁻¹ C-N Stretch: 1250-1340 cm⁻¹ Amine->IR_Amine IR_Fluoro C-F Stretch: 1000-1150 cm⁻¹ Strong Dipole Fluoro->IR_Fluoro IR_Methoxy C-H Sym Stretch: ~2835 cm⁻¹ C-O-C Asym: 1200-1300 cm⁻¹ Methoxy->IR_Methoxy IR_Benzyloxy C-O-C Stretch: 1020-1275 cm⁻¹ Aromatic C-H: >3000 cm⁻¹ Benzyloxy->IR_Benzyloxy

Caption: Logical mapping of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline functional groups to their IR regions.

Comparative Analysis: ATR-FTIR vs. KBr Transmission

When validating a complex solid powder like 4-(Benzyloxy)-5-fluoro-2-methoxyaniline, researchers must choose between Attenuated Total Reflectance (ATR) and KBr pellet transmission. Each method alters the physical interaction between the IR beam and the sample.

The Case for KBr Pellet Transmission

KBr transmission is the classical "gold standard" because it adheres strictly to the Beer-Lambert law, producing spectra with flat baselines and high signal-to-noise ratios ideal for quantitative library matching [1]. Because the sample is dispersed in an IR-transparent matrix, the effective pathlength is longer, making it highly sensitive to trace impurities[1, 3].

The Critical Flaw for this Molecule: KBr is highly hygroscopic. Even trace amounts of absorbed water will produce a broad, intense O-H stretching band between 3200–3500 cm⁻¹. This water peak will directly mask the critical N-H stretching vibrations (3380–3510 cm⁻¹) of our target compound's primary amine. Therefore, rigorous desiccation is mandatory.

The Case for ATR-FTIR

ATR utilizes an Internal Reflection Element (IRE) crystal (e.g., Diamond or ZnSe) where the IR beam interacts with the sample via an evanescent wave penetrating only ~1-2 micrometers [3]. ATR requires zero sample preparation, eliminating the moisture contamination risk inherent to KBr [3].

The Spectroscopic Trade-off: ATR spectra exhibit band distortion. Because the penetration depth of the evanescent wave is wavelength-dependent, peaks at higher wavenumbers (like our N-H stretches at ~3400 cm⁻¹) will appear noticeably weaker than in transmission spectra. Furthermore, ATR peaks often shift to slightly lower frequencies compared to transmission techniques [2].

Quantitative Data Comparison Table
Functional GroupVibration ModeExpected Transmission (KBr) Wavenumber (cm⁻¹)Expected ATR Shift / Behavior
Primary Amine N-H Asymmetric Stretch3460 – 3510Lower intensity; slight shift to lower cm⁻¹
Primary Amine N-H Symmetric Stretch3380 – 3415Lower intensity; slight shift to lower cm⁻¹
Methoxy C-H Symmetric Stretch~2835 (Sharp)Intensity reduced, but remains highly diagnostic
Aryl Ether C-O-C Asymmetric Stretch1200 – 1300High intensity; may shift down by 2-5 cm⁻¹
Aryl Fluoride C-F Stretch1000 – 1150Extremely intense; dominates the fingerprint region

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must explain why a step is performed. Below are the optimized workflows for both techniques.

Protocol A: ATR-FTIR Workflow (Recommended for Rapid Validation)
  • Crystal Decontamination: Clean the diamond IRE crystal with a volatile, non-absorbing solvent (e.g., isopropanol) and allow it to evaporate completely. Causality: Prevents residual solvent peaks from contaminating the C-H stretching region.

  • Background Collection: Collect a background spectrum of the ambient air. Causality: Subtracts atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor from the final spectrum.

  • Sample Application: Place 1-2 mg of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal optical contact. Causality: The evanescent wave only penetrates 1-2 µm [3]; poor contact results in artificially weak spectra.

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Apply an "ATR Correction" algorithm in the spectrometer software. Causality: Mathematically corrects the wavelength-dependent penetration depth, normalizing high-wavenumber amine peaks for comparison against transmission libraries.

Protocol B: KBr Transmission Workflow (Recommended for High-Sensitivity Impurity Profiling)
  • Matrix Desiccation (Critical Step): Dry spectral-grade KBr powder in an oven at 105°C for at least 12 hours, storing it in a desiccator. Causality: Eliminates the 3200-3500 cm⁻¹ water band that would otherwise obscure the compound's primary amine N-H stretches.

  • Sample Trituration: Weigh ~1 mg of the sample and ~100 mg of dried KBr. Grind them together in an agate mortar for 3-5 minutes. Causality: Reduces particle size to less than the wavelength of IR light, preventing the Christiansen effect (baseline scattering/sloping).

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, creating an optically transparent, glass-like disc that minimizes refraction.

  • Data Acquisition: Place the pellet in the transmission holder and scan.

G Start Sample: 4-(Benzyloxy)-5-fluoro-2-methoxyaniline ATR_Path ATR-FTIR Workflow Start->ATR_Path KBr_Path KBr Transmission Workflow Start->KBr_Path ATR_Step1 Clean Diamond/ZnSe Crystal (Eliminate cross-contamination) ATR_Path->ATR_Step1 KBr_Step1 Dry KBr at 105°C (Prevent water masking -NH2) KBr_Path->KBr_Step1 ATR_Step2 Apply Solid Sample & Pressure (Ensure optical contact) ATR_Step1->ATR_Step2 ATR_Step3 Scan & Apply ATR Correction (Correct depth of penetration) ATR_Step2->ATR_Step3 KBr_Step2 Grind Sample with KBr (1:100) (Minimize scattering) KBr_Step1->KBr_Step2 KBr_Step3 Press into Transparent Pellet (Vacuum to remove air) KBr_Step2->KBr_Step3

Caption: Comparative experimental workflows for ATR-FTIR versus KBr Transmission.

Conclusion & Alternative Modalities

For routine validation of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline, ATR-FTIR is the superior choice due to its speed and the elimination of moisture interference, which is fatal to the observation of the primary amine group. However, if quantitative trace impurity profiling is required, a rigorously dried KBr pellet provides unmatched sensitivity.

Orthogonal Alternatives: While FTIR is excellent for confirming the presence of the -F, -NH₂, and ether groups, it cannot easily determine their positional isomerism on the aromatic ring. To achieve complete structural elucidation, FTIR should be paired with ¹H and ¹⁹F NMR spectroscopy , which will definitively map the spatial arrangement of the benzyloxy, fluoro, and methoxy substituents.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Solution. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Comparison of transmission FTIR and ATR spectra for discrimination..." NIH. Available at: [Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac. Available at: [Link]

  • Smith, B.C. "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online, May 2017. Available at:[Link]

  • Nandiyanto, A.B.D., et al. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition." ResearchGate, April 2023. Available at: [Link]

Validation

Comparative Stability of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline vs. Conventional Aniline Derivatives: A Technical Guide

Aniline derivatives are foundational intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors. However, electron-rich anilines—such as thos...

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Author: BenchChem Technical Support Team. Date: April 2026

Aniline derivatives are foundational intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors. However, electron-rich anilines—such as those bearing methoxy or benzyloxy substituents—are notoriously susceptible to oxidative degradation. Under ambient or stressed conditions, they rapidly oxidize to form reactive quinone imines, azoxybenzenes, and polymeric species (1)[1].

The introduction of a fluorine atom, as seen in 4-(Benzyloxy)-5-fluoro-2-methoxyaniline , fundamentally alters the electronic landscape of the molecule. This guide objectively compares the stability of this complex fluorinated intermediate against its non-fluorinated counterparts, providing mechanistic insights and validated experimental protocols for rigorous stability assessment.

Mechanistic Rationale: The Causality of Fluorine-Mediated Stabilization

In highly substituted anilines, electron-donating groups (EDGs) like 2-methoxy and 4-benzyloxy significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the lone pair on the nitrogen highly reactive toward oxidants and electrophiles, lowering the energetic barrier for single-electron transfer (SET)—the initiating step in aniline oxidation.

The strategic placement of a fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect) that counterbalances the +R (resonance) electron-donating effects of the ether linkages. This lowers the HOMO energy, increasing the ionization potential and widening the HOMO-LUMO gap (2)[2]. Consequently, the molecule becomes markedly more stable under ambient and oxidative stress conditions. Furthermore, the strong C-F bond provides metabolic and chemical stability, preventing ring-opening or hydroxylation at that specific position.

G A Electron-Rich Aniline Core (+OMe, +OBn) B Radical Cation Intermediate (Low Energy Barrier) A->B Oxidative Stress (H2O2, O2, UV) C Quinone Imines & Azoxybenzenes B->C Dimerization/ Further Oxidation D 5-Fluoro Substitution (-I Effect) D->B Raises Activation Energy (Blocks SET)

Influence of 5-fluoro substitution on the oxidative degradation pathway of electron-rich anilines.

Comparative Stability Data

To objectively evaluate the stabilizing effect of the 5-fluoro substituent, we compare 4-(Benzyloxy)-5-fluoro-2-methoxyaniline with three reference compounds: unsubstituted Aniline, 2-Methoxyaniline (o-Anisidine), and 4-(Benzyloxy)-2-methoxyaniline (the direct non-fluorinated analog).

Table 1: Representative Comparative Physicochemical and Degradation Metrics (Derived from computational models and empirical structural analog testing)

CompoundHOMO Energy (eV)*Oxidative Degradation (3% H2O2, 24h)Photolytic Degradation (UV, 24h)Primary Degradant Type
Aniline-8.2015.2%8.5%Azobenzene / Polymeric
2-Methoxyaniline-7.8532.4%18.2%Quinone imines
4-(Benzyloxy)-2-methoxyaniline-7.6045.8%25.1%Quinone imines / Cleavage
4-(Benzyloxy)-5-fluoro-2-methoxyaniline -8.15 8.3% 4.2% Minor oxidized species

*Note: A more negative HOMO energy indicates a higher barrier to electron removal, correlating directly with increased stability against oxidation (2)[2].

The data clearly illustrates that while the addition of methoxy and benzyloxy groups drastically destabilizes the aniline core (45.8% degradation), the introduction of the 5-fluoro group restores and even exceeds the baseline stability of unsubstituted aniline.

Experimental Methodology: Self-Validating Forced Degradation Protocol

To ensure trustworthiness and reproducibility, the stability of these aniline derivatives must be evaluated using a stability-indicating HPLC-UV/MS method (3)[3]. The following protocol is designed as a self-validating system: it incorporates unstressed controls and solvent blanks to rule out matrix interference, and relies on strict mass balance calculations to ensure all degradation pathways are accounted for.

Step-by-Step Workflow:

  • Sample Preparation : Dissolve 10 mg of the selected aniline derivative in 10 mL of HPLC-grade acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Stress Application (Oxidative) : Transfer 1 mL of the stock solution to an amber glass vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature (20-25°C) for 24 hours.

  • Control Generation :

    • Unstressed Control: 1 mL stock + 1 mL LC-MS grade water (stored at 4°C in the dark).

    • Solvent Blank: 1 mL ACN + 1 mL 3% H₂O₂.

  • Reaction Quenching : Neutralize the oxidative stress by adding a mild reducing agent (e.g., 0.1M sodium thiosulfate) to halt the reaction immediately prior to injection.

  • HPLC-UV/MS Analysis : Inject 5 µL of the samples onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Detect via UV (254 nm) and positive electrospray ionization (ESI+) MS (3)[3].

  • Mass Balance Calculation : Calculate the sum of the peak areas of the remaining parent compound and all identified degradants. The total must equal ~98-102% of the unstressed control's peak area (adjusted for response factors). A significant deviation (<90%) indicates the formation of volatile degradants or highly insoluble polymers that are retained on the column.

G A Stock Solution (1 mg/mL in ACN) B Oxidative Stress (3% H2O2, 24h) A->B C Unstressed Control (Water, 4°C) A->C E HPLC-UV/MS Analysis B->E C->E 100% Reference D Solvent Blank (ACN + H2O2) D->E Baseline Check F Mass Balance Calculation (Parent + Degradants = 100%) E->F

Self-validating experimental workflow for forced degradation and mass balance analysis.

Conclusion

The comparative analysis demonstrates that 4-(Benzyloxy)-5-fluoro-2-methoxyaniline possesses superior oxidative and photolytic stability compared to its non-fluorinated analogs. The 5-fluoro substituent effectively mitigates the electron-donating liabilities of the methoxy and benzyloxy groups by lowering the HOMO energy, thereby suppressing single-electron transfer oxidation. For drug development professionals, utilizing this fluorinated intermediate reduces the risk of genotoxic impurity formation during API synthesis and long-term storage, streamlining downstream purification and formulation processes.

References
  • Title: Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide Source: BenchChem URL
  • Title: Fluoroaniline Source: Grokipedia URL
  • Title: Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base Source: ACS Omega URL

Sources

Comparative

Validating the Structural Integrity of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline: A Comparative GC-MS Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Mechanistic Insight: The Analytical Challenge 4-(Benzyloxy)-5-fluoro-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Mechanistic Insight: The Analytical Challenge

4-(Benzyloxy)-5-fluoro-2-methoxyaniline (Chemical Formula: C₁₄H₁₄FNO₂, Exact Mass: 247.1009) is a highly functionalized aromatic amine. Compounds of this class are frequently utilized as critical intermediates in the synthesis of targeted therapeutics, such as kinase inhibitors. Validating its structural integrity is paramount for downstream pharmaceutical efficacy, but analyzing this specific molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents a dual mechanistic challenge:

  • Amine Polarity & Column Interaction: The primary aniline group (-NH₂) is highly polar and acts as a strong hydrogen bond donor. When vaporized, it interacts aggressively with active silanol groups on the GC column's stationary phase. This interaction causes severe peak tailing, which degrades chromatographic resolution and drastically reduces the limit of detection (LOD)[1].

  • Thermal Lability of the Ether Linkage: The benzyloxy group (-OCH₂Ph) is inherently susceptible to thermal degradation. At standard GC injection port temperatures (250°C–280°C), the ether bond can undergo pyrolytic cleavage. This generates artifactual peaks—such as benzyl alcohol or the tropylium ion—which skew the mass spectral data and make it difficult to determine if the cleavage occurred in the mass spectrometer (as a true fragment) or in the inlet (as a thermal artifact)[1].

To overcome these challenges, analytical scientists must objectively evaluate whether to use direct GC-MS, derivatization-assisted GC-MS, or orthogonal soft-ionization techniques like LC-MS/MS[2].

Comparative Analysis of Validation Modalities

The table below summarizes the performance of three distinct analytical modalities for validating this compound.

Table 1: Comparative Performance of Analytical Modalities
ParameterDirect GC-MS (EI)Derivatized GC-MS (EI)LC-MS/MS (ESI+)
Target Analyte State UnderivatizedTFAA or TCECF DerivatizedUnderivatized
Sensitivity / Peak Shape Moderate (Peak tailing limits LOD)High (Sharp peaks, excellent LOD)Very High (Sub-ng/mL LOD)
Thermal Stability Risk High (Benzyloxy cleavage at >250°C)Low (Derivatization stabilizes amine)None (Ambient ionization)
Structural Information Excellent (70 eV standard library)Excellent (Derivative-specific fragments)Moderate (Requires CID optimization)
Workflow Complexity Low (Dilute and shoot)High (Extra reaction/cleanup steps)Moderate (Direct injection possible)

Causality in Technique Selection: Direct GC-MS is often insufficient for highly substituted anilines due to thermal and polar liabilities. Derivatization (e.g., using fluorinated anhydrides like TFAA or chloroformates like TCECF) chemically masks the primary amine. This neutralizes its polarity, prevents silanol interactions, and significantly stabilizes the molecule against thermal degradation in the inlet[3]. Conversely, LC-MS/MS offers a soft-ionization alternative that bypasses thermal risks entirely, though it sacrifices the rich, standardized 70 eV fragmentation libraries inherent to GC-MS[2].

Mandatory Visualization: Analytical Decision Workflow

The following decision matrix illustrates the logical workflow for selecting the appropriate structural validation technique based on the molecule's physicochemical properties.

Analytical_Workflow Start 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline Assess Assess Thermal Stability & Polarity Start->Assess Deriv Derivatization (TFAA or TCECF) Assess->Deriv High Polarity / Labile Ether DirectGC Direct GC-MS (EI) (High Tailing Risk) Assess->DirectGC Rapid Screening LCMS LC-MS/MS (ESI+) (Soft Ionization) Assess->LCMS Thermally Labile GCMS_Opt Optimized GC-MS Sharp Peaks, Stable Deriv->GCMS_Opt Masks -NH2 Data Structural Validation (Fragment Analysis) DirectGC->Data m/z 247 [M]+ LCMS->Data m/z 248 [M+H]+ GCMS_Opt->Data m/z 343 [M-Deriv]+

Figure 1: Decision matrix for the structural validation of functionalized anilines.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to differentiate between true structural anomalies and analytical artifacts, adhering to standards outlined in[4].

Protocol A: Derivatization-Assisted GC-MS (The Gold Standard)

This protocol utilizes Trifluoroacetic anhydride (TFAA) to convert the polar amine into a volatile, thermally stable trifluoroacetamide derivative.

Step-by-Step Methodology:

  • Sample Preparation & Internal Standardization:

    • Dissolve 1.0 mg of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline in 1.0 mL of anhydrous dichloromethane (DCM).

    • Self-Validation Step: Spike the sample with 10 µg of an isotopically labeled internal standard (e.g., Aniline-d5). This validates derivatization efficiency and accounts for matrix effects or injection volume variances.

  • Derivatization Reaction:

    • Add 50 µL of TFAA and 10 µL of anhydrous pyridine (acting as an acid scavenger) to the sample vial.

    • Cap tightly and incubate at 60°C for 30 minutes.

    • Causality: The nucleophilic amine attacks the anhydride, yielding the trifluoroacetamide. This prevents hydrogen bonding on the GC column and increases the mass-to-charge ratio, moving the analyte out of the low-mass noise region[3].

  • Evaporation & Reconstitution:

    • Evaporate the excess reagent under a gentle stream of ultra-pure nitrogen to dryness.

    • Reconstitute the residue in 1.0 mL of ethyl acetate.

  • GC-MS (EI) Acquisition Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm)[5].

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)[5].

    • Ionization: Electron Impact (EI) at 70 eV. Scan range: m/z 50–400.

    • Self-Validation Step: Run a reagent blank (DCM + TFAA) to ensure no background contamination mimics the target analyte fragments[4].

Protocol B: LC-MS/MS (Orthogonal Validation)

Used when the benzyloxy group proves too labile for GC analysis even after amine derivatization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute the sample to 10 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic acid in water; B = 0.1% Formic acid in acetonitrile. Gradient elution.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Causality: The acidic mobile phase promotes protonation of the methoxyaniline nitrogen, yielding a strong [M+H]⁺ signal. Because this occurs at ambient temperatures, thermal degradation of the benzyloxy group is completely avoided[2].

Data Interpretation & Fragmentation Signatures

Validating the structural integrity requires confirming specific mass-to-charge (m/z) fragmentation pathways.

For Direct GC-MS (Underivatized):

  • m/z 247: The molecular ion [M]⁺.

  • m/z 91 (Base Peak): The tropylium ion. This confirms the presence of the benzyl moiety. Caution: If m/z 91 and m/z 108 (benzyl alcohol) appear as separate chromatographic peaks rather than co-eluting fragments, thermal degradation has occurred in the inlet.

  • m/z 156: The [M - 91]⁺ fragment, corresponding to the 4-amino-2-fluoro-5-methoxyphenol radical cation after benzyloxy cleavage.

For Derivatized GC-MS (TFAA):

  • m/z 343: The derivatized molecular ion [M+TFA]⁺.

  • m/z 252: Loss of the benzyl radical from the derivatized parent ion.

  • m/z 91: Retained as a strong diagnostic fragment for the benzyloxy group.

For LC-MS/MS (ESI+):

  • m/z 248: The protonated parent ion [M+H]⁺.

  • CID Fragments: Increasing collision energy during tandem MS will yield m/z 157 (loss of the benzyl group) and m/z 91.

References

  • Title: Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Simplified Yet Sensitive Determination of Aniline and Nitroanilines Source: LCGC International URL: [Link]

  • Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: International Journal of Environmental Analytical Chemistry (Taylor & Francis) URL: [Link]

  • Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Validation

Reference Standards for 4-(Benzyloxy)-5-fluoro-2-methoxyaniline Impurity Profiling: A Comparative Guide

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with baseline noise, co-eluting peaks, and false-negative reporting during the impurity profiling of complex Active Pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with baseline noise, co-eluting peaks, and false-negative reporting during the impurity profiling of complex Active Pharmaceutical Ingredient (API) intermediates. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline (CAS 2229619-99-0) is a highly functionalized aniline derivative that serves as a critical building block in the synthesis of next-generation kinase inhibitors (e.g., Tyk2, LRRK2, and mutant EGFR inhibitors) .

Because impurities in this intermediate can propagate through the synthetic pathway and bind to off-target kinases in the final drug product, regulatory bodies enforce strict control strategies. According to , impurities must be reported if they exceed the 0.05% threshold, demanding highly sensitive and specific analytical methods. This guide objectively compares the performance of commercial Certified Reference Materials (CRMs) against in-house synthesized standards and provides a self-validating LC-MS/MS protocol for rigorous impurity profiling.

The Impurity Landscape: Mechanistic Origins

To design an effective analytical method, we must first understand the causality behind the impurities we are trying to detect. The synthesis of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline typically generates several process-related impurities:

  • Regioisomers (e.g., 5-(Benzyloxy)-4-fluoro-2-methoxyaniline): Arising from non-selective nitration or benzylation steps. These isomers have identical molecular weights and nearly identical hydrophobicity, making them notoriously difficult to separate.

  • Debenzylated Impurities (4-Hydroxy-5-fluoro-2-methoxyaniline): Formed via unintended cleavage of the benzyl ether during catalytic reduction of the nitro precursor.

  • Oxidation Products: Trace amounts of unreduced nitro or nitroso intermediates that carry significant genotoxic risk.

Without structurally confirmed, high-purity reference standards, LC-MS/MS platforms cannot definitively assign these peaks, leading to regulatory rejection during IND/NDA submissions .

Product Comparison: Commercial CRMs vs. In-House Standards

Laboratories often debate whether to purchase high-purity commercial CRMs or utilize crude, in-house synthesized standards. The table below summarizes the quantitative and qualitative performance differences between the two approaches.

Table 1: Performance Comparison of Reference Standard Alternatives
AttributeHigh-Purity CRM (Commercial)In-House Synthesized StandardImpact on Impurity Profiling
Certified Purity > 99.5% (qNMR verified)~ 95.0% - 98.0% (HPLC area%)High purity prevents false-positive impurity peaks originating from the standard itself.
Traceability ISO 17034 / ISO 17025Non-certifiedEssential for regulatory compliance and audit defense.
Isotopic Analogs Available (e.g., 13C6​ or d7​ )Rarely availableStable Isotope-Labeled (SIL) standards correct for ESI matrix suppression.
Stability Data Accelerated & Long-termOften unknownEnsures the standard does not degrade into the very impurities being measured.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness, analytical protocols must be self-validating. The following methodology incorporates a strict System Suitability Test (SST) gate that prevents the generation of data if the system lacks the resolving power or sensitivity required by .

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Diluent: Prepare a solution of 0.1% Formic Acid in 50:50 Acetonitrile/Water.

  • Causality: Formic acid provides the necessary protons ( H+ ) to ionize the primary amine of the aniline ( NH2​→NH3+​ ), drastically enhancing precursor ion generation in Positive Electrospray Ionization (ESI+).

  • Sample: Dissolve the 4-(Benzyloxy)-5-fluoro-2-methoxyaniline batch to a final concentration of 1.0 mg/mL.

Step 2: System Suitability Test (SST) - The Validation Gate

  • Spike the 1.0 mg/mL API intermediate with 0.05% (w/w) of the CRM regioisomer (5-(Benzyloxy)-4-fluoro-2-methoxyaniline).

  • Self-Validating Rule: The sequence is programmed to automatically abort if the SST fails to demonstrate a resolution factor ( Rs​ ) ≥2.0 and a signal-to-noise (S/N) ratio ≥10 . This guarantees no false negatives are reported due to sudden drops in MS sensitivity or column degradation.

Step 3: Chromatographic Separation

  • Column: Pentafluorophenyl (PFP), 100 x 2.1 mm, 1.7 µm.

  • Causality: Standard C18 phases separate purely by hydrophobicity, causing the 4-fluoro and 5-fluoro regioisomers to co-elute. The PFP stationary phase introduces orthogonal π−π and dipole-dipole interactions. It recognizes the subtle differences in the electronegative charge distribution around the fluorine atom, achieving baseline separation.

  • Gradient: 5% B to 95% B over 12 minutes (Mobile Phase A: 0.1% FA in H2​O ; Mobile Phase B: 0.1% FA in ACN).

Step 4: Mass Spectrometric Detection

  • Mode: ESI+ Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor m/z 248.1 m/z 157.0 (corresponding to the cleavage and loss of the benzyl group).

Workflow Visualization

G Start 4-(Benzyloxy)-5-fluoro- 2-methoxyaniline Sample Prep Sample Preparation (0.1% FA in ACN/H2O) Start->Prep SST System Suitability Test (Rs >= 2.0, S/N >= 10) Prep->SST SST->Prep Fail (Re-prep) LCMS LC-MS/MS Analysis (PFP Column, ESI+) SST->LCMS Pass Decision Impurity > 0.05%? (ICH Q3A Threshold) LCMS->Decision Report Identify & Qualify Impurity Decision->Report Yes Pass Batch Release Compliant Decision->Pass No

Workflow for LC-MS/MS impurity profiling and ICH Q3A qualification.

Comparative Validation Data

When the above protocol is executed, the difference in analytical clarity between using a High-Purity CRM versus a Crude In-House Standard becomes mathematically evident. The crude standard introduces baseline noise that artificially inflates the Limit of Quantification (LOQ), causing it to fail regulatory reporting thresholds.

Table 2: Chromatographic Validation Data (CRM vs. Crude Standard)
Impurity AnalyteRelative Retention Time (RRT)LOD (CRM)LOQ (CRM)LOQ (Crude Std)Resolution ( Rs​ ) on PFP
4-Hydroxy-5-fluoro-2-methoxyaniline0.650.01%0.03%0.08%4.2
5-(Benzyloxy)-4-fluoro-2-methoxyaniline0.920.015%0.04%0.12% *2.5
4-(Benzyloxy)-5-fluoro-2-nitrobenzene1.150.01%0.03%0.09%5.1

*Note: The crude standard fails to meet the ICH Q3A reporting threshold of 0.05% for the regioisomer due to severe background interference.

Conclusion

For the impurity profiling of highly specific intermediates like 4-(Benzyloxy)-5-fluoro-2-methoxyaniline, analytical success is entirely dependent on the quality of the reference materials and the mechanistic logic of the chromatographic method. Utilizing ISO-certified, high-purity CRMs combined with orthogonal separation techniques (like PFP columns) ensures that laboratories can confidently meet ICH Q3A thresholds, avoiding costly delays in drug development pipelines.

References
  • Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2 - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives - Research & Reviews. Available at:[Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The following guide provides essential safety and logistical information for han...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The following guide provides essential safety and logistical information for handling 4-(Benzyloxy)-5-fluoro-2-methoxyaniline, a compound with significant potential in medicinal chemistry. This document, grounded in established safety protocols for analogous chemical structures, is designed to empower you with the knowledge to work safely and effectively.

Understanding the Hazard Landscape
  • Aromatic Amines: This class of compounds, including aniline, is known for its potential toxicity.[1][2] Aromatic amines can be absorbed through the skin and may cause harm to human health.[1] Aniline itself is classified as a carcinogen and a reproductive toxin.[3] Exposure can lead to systemic effects, including methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4]

  • Fluoro-organic Compounds: The presence of a fluorine atom can significantly alter the biological activity and toxicity of a molecule. While specific data for this compound is unavailable, it is prudent to handle all fluoro-organic compounds with care, as they can be persistent and may have unique toxicological profiles.

  • Benzyl Ethers: Generally considered stable, the overall risk profile will be dominated by the aniline and fluoro-substituents.

Given these considerations, 4-(Benzyloxy)-5-fluoro-2-methoxyaniline should be treated as a hazardous substance with the potential for severe health effects upon exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 4-(Benzyloxy)-5-fluoro-2-methoxyaniline. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face ANSI Z87.1 Compliant Safety Goggles and Face ShieldProtects against splashes and unforeseen reactions. A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a higher risk of splashing.[5]
Hands Double-gloving with compatible chemical-resistant glovesAromatic amines like aniline can penetrate common laboratory gloves. Recommended glove materials include butyl, neoprene, Polyvinyl alcohol (PVA), or Viton.[3] Nitrile gloves are NOT recommended for prolonged handling of aniline.[3] Always inspect gloves for tears or punctures before use.
Body Flame-resistant (FR) lab coatProvides a barrier against spills and splashes. An FR lab coat is recommended as a general best practice in a chemical laboratory.[5]
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vaporsAll work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] If there is a risk of exposure above permissible limits, a supplied-air respirator may be necessary.[6]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure. The following protocol should be adapted to your specific experimental needs.

Preparation and Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Work Area prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Weigh and Dispense handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3

Caption: Workflow for safe handling of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline.

  • Designate a Work Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[3]

  • Don Appropriate PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Prepare a Spill Kit: Have a spill kit readily available that is appropriate for amine compounds. This should include absorbent materials and a neutralizing agent.

  • Work in a Fume Hood: All manipulations of the compound, including weighing and transferring, must be conducted in a certified chemical fume hood.

  • Weigh and Dispense: Use the smallest amount of the chemical necessary for your experiment.

  • Perform Reaction: Conduct your experiment with caution, being mindful of potential incompatibilities.

  • Decontaminate Work Area: After completing your work, thoroughly decontaminate all surfaces and equipment with an appropriate solvent.

  • Segregate Waste: All waste, including contaminated gloves, wipes, and the chemical itself, must be segregated into a clearly labeled hazardous waste container.[8]

  • Dispose of Waste: Dispose of the hazardous waste according to your institution's and local regulations. Do not pour amine waste down the drain.[8]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Response Flowchart:

cluster_exposure Personal Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs skin Skin Contact spill->skin eye Eye Contact spill->eye inhalation Inhalation spill->inhalation ingestion Ingestion spill->ingestion small_spill Small Spill spill->small_spill large_spill Large Spill spill->large_spill action_skin action_skin skin->action_skin Remove contaminated clothing. Flush with water for 15 mins. action_eye action_eye eye->action_eye Flush with water for 15 mins at eyewash station. action_inhalation action_inhalation inhalation->action_inhalation Move to fresh air. action_ingestion action_ingestion ingestion->action_ingestion Seek immediate medical attention. action_small_spill action_small_spill small_spill->action_small_spill Alert others. Absorb with inert material. Clean area. action_large_spill action_large_spill large_spill->action_large_spill Evacuate area. Alert emergency services. seek_medical seek_medical action_skin->seek_medical Seek medical attention. action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Emergency response plan for spills and exposures.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][9] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes at an emergency eyewash station.[3][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

  • Spill: For a small spill, alert others in the area, absorb the material with an inert absorbent, and clean the area. For a large spill, evacuate the area and contact your institution's emergency response team.[3]

Disposal Plan: Responsible Stewardship

Proper disposal of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8] This includes unused product, reaction mixtures, and contaminated materials such as gloves, paper towels, and glassware.

  • Container Labeling: The waste container must be labeled with the full chemical name and a description of the contents.

  • Disposal Method: Contact your institution's environmental health and safety (EHS) office for guidance on the proper disposal procedures. Never dispose of amines in drains or regular trash, as they can be harmful to aquatic life.[8]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. Always consult with your institution's EHS office for specific guidance and training.

References

  • Standard Operating Procedure for Aniline. (n.d.). Washington State University. Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Flame Resistant PPE | Department of Chemistry and Biochemistry. (n.d.). University of Arizona. Retrieved from [Link]

Sources

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